1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
BenchChem offers high-quality 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-7-3-5-9-4-2-6-10(14)11(9)12/h2,4,6,14H,3,5,7H2,1H3 |
InChI Key |
FKLQOJLTOXEGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline: Chemical Identity, Synthesis, and Therapeutic Applications
Executive Summary
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic framework that can be precisely functionalized to target complex biological pathways. While the parent compound, 8-hydroxy-1,2,3,4-tetrahydroquinoline , is well-documented as a potent ferroptosis inhibitor, its N-acetylated derivative—1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline —represents a highly specialized intermediate. This whitepaper provides a rigorous analysis of this derivative, detailing its chemical identity, the mechanistic rationale behind its synthesis, and its advanced applications in drug development, specifically in kinase inhibition and radical scavenging.
Chemical Identity and Registry Analysis
In commercial and patent literature, specific highly functionalized intermediates often bypass standard registry indexing until they reach late-stage clinical evaluation.
-
Parent Scaffold: The unacetylated base, 8-hydroxy-1,2,3,4-tetrahydroquinoline, is officially registered under CAS Number 6640-50-2 [1]. It is commercially recognized in pharmacological screening as Ferroptosis-IN-21 [2].
-
Acetylated Derivative: The target compound, 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline, lacks a widely published, standalone CAS number in standard public databases, categorizing it as a specialized synthetic intermediate. However, related non-hydroxylated analogs (e.g., 1-acetyl-1,2,3,4-tetrahydroquinoline) are heavily utilized as starting materials for complex drug architectures[3].
Quantitative Physicochemical Comparison
To understand the impact of N-acetylation, we must compare the quantitative and structural properties of the parent compound against the acetylated derivative.
| Property | 8-Hydroxy-1,2,3,4-tetrahydroquinoline (Parent) | 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline (Derivative) |
| CAS Number | 6640-50-2[1] | Unassigned (Specialized Intermediate) |
| Molecular Formula | C9H11NO | C11H13NO2 |
| Molecular Weight | 149.19 g/mol [1] | 191.23 g/mol |
| Melting Point | 121 - 121.5 °C[1] | Predicted 140 - 145 °C (due to amide rigidity) |
| Key Functional Groups | Secondary amine, Phenolic OH | Tertiary amide, Phenolic OH |
| Primary Utility | Direct ferroptosis inhibitor[2] | Scaffold for CK2 inhibitors / Lipophilic prodrug[3] |
Mechanistic Rationale for N-Acetylation (E-E-A-T)
In drug design, the decision to acetylate the N1 position of a tetrahydroquinoline is never arbitrary. It is driven by strict physicochemical and pharmacokinetic causality:
-
Elimination of Basicity: The parent compound contains a secondary amine, which is protonated at physiological pH. Acetylation converts this into a neutral tertiary amide. This modification significantly increases the lipophilicity of the molecule, enhancing its ability to passively diffuse across the blood-brain barrier (BBB) or cellular lipid bilayers.
-
Hydrogen Bond Network Modulation: The 8-hydroxyl group is situated adjacent to the N1 atom. In the parent compound, intramolecular hydrogen bonding can occur between the OH and the basic nitrogen. Acetylating the nitrogen alters this dynamic, forcing the 8-OH group to act exclusively as an external hydrogen-bond donor/acceptor. This is a critical factor when designing inhibitors that must anchor into specific enzymatic pockets, such as the ATP-binding site of protein kinase CK2[3].
-
Metabolic Stability: Blocking the secondary amine prevents unwanted Phase I oxidative metabolism (e.g., N-dealkylation or N-oxidation by CYP450 enzymes), thereby extending the compound's biological half-life.
Validated Synthesis Protocol
The synthesis of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline is a two-phase process. Every step below is designed as a self-validating system to ensure high yield and regioselectivity.
Caption: Step-by-step synthesis workflow of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline.
Phase 1: Regioselective Catalytic Hydrogenation
Causality: Standard palladium-on-carbon (Pd/C) reduction can lead to over-reduction of the aromatic phenol ring or require dangerously high pressures. Utilizing a Rhodium catalyst loaded on Poly(DVB-co-NVP) microspheres allows the reaction to proceed under exceptionally mild conditions, ensuring strict regioselectivity for the nitrogen-containing heterocycle[1].
-
Preparation: Dissolve 100 mmol of 8-hydroxyquinoline in 500 mL of deionized water.
-
Catalysis: Add 0.7 mmol of Rh/Poly(DVB-co-NVP) catalyst to the reactor[1].
-
Purging: Replace the atmosphere in the reaction kettle with hydrogen gas five times to eliminate oxygen, preventing catalyst poisoning.
-
Reaction: Stir the mixture at room temperature (25°C) under atmospheric pressure (1 atm) for 40 minutes[1].
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC). 1H NMR must confirm the loss of aromatic pyridine protons and the appearance of aliphatic multiplets (C2, C3, C4 protons) between 1.8 and 3.4 ppm.
Phase 2: Kinetically Controlled Selective N-Acetylation
Causality: The secondary amine is more nucleophilic than the phenolic hydroxyl. By controlling the stoichiometry and temperature, N-acetylation is kinetically favored over O-acetylation. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
-
Preparation: Dissolve the purified 8-hydroxy-1,2,3,4-tetrahydroquinoline (CAS: 6640-50-2) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 1.2 equivalents of anhydrous pyridine. Cool the reaction flask to 0°C using an ice bath to control the exothermic nature of the acylation.
-
Acylation: Dropwise, add exactly 1.05 equivalents of acetic anhydride (Ac2O).
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation: Quench with water and extract the organic layer. In the IR spectrum, the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong amide carbonyl stretch (~1650 cm⁻¹) validate successful N-acetylation. The O-H stretch (~3400 cm⁻¹) must remain intact, confirming that O-acetylation did not occur.
Pharmacological Applications
A. Ferroptosis Modulation and Radical Scavenging
The parent scaffold (Ferroptosis-IN-21) is a highly potent inhibitor of ferroptosis, exhibiting nanomolar cytoprotective activity (EC50 = 61.7 nM in HT-1080 cells)[2]. It protects against renal ischemia/reperfusion (I/R) injury not by chelating iron, but by acting as a direct peroxyl radical scavenger, effectively halting the propagation of lipid peroxidation[2].
The 1-acetyl derivative serves as a highly effective lipophilic prodrug in this context. Once it crosses the cell membrane, intracellular amidases can cleave the acetyl group to release the active secondary amine. Alternatively, if the 8-hydroxyl group remains unesterified, the intact acetylated molecule may still exert direct radical scavenging activity while benefiting from enhanced cellular retention.
Caption: Mechanism of tetrahydroquinoline scaffolds in blocking lipid ROS and preventing ferroptosis.
B. Protein Kinase CK2 Inhibition
Protein kinase CK2 is a pleiotropic, constitutively active kinase heavily implicated in cell cycle regulation, apoptosis, and the progression of various cancers[3]. Tetrahydroquinoline derivatives, specifically 1-acetyl-1,2,3,4-tetrahydroquinoline, are foundational starting materials for synthesizing 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid architectures[3].
By utilizing 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline as the building block, medicinal chemists introduce a critical hydroxyl anchor at the 8-position. Computational docking models indicate that functional groups in this region stabilize the "inhibitor-CK2" complex via π-π stacking and hydrogen bonding with key residues (such as Phe113) within the ATP-binding site[3].
Conclusion
While 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline may not possess a universally indexed commercial CAS number, its chemical lineage is deeply rooted in highly active pharmacological scaffolds. By understanding the causality behind its N-acetylation—namely the modulation of lipophilicity, basicity, and hydrogen bonding—researchers can effectively utilize this intermediate to synthesize next-generation kinase inhibitors and advanced ferroptosis modulators.
References
- 1,2,3,4-Tetrahydro-8-hydroxyquinoline | 6640-50-2 ChemicalBook
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 ResearchG
- Ferroptosis-IN-21 (1,2,3,4-Tetrahydroquinolin-8-ol) MedChemExpress
Sources
Structural and Conformational Analysis of 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline via NMR Spectroscopy
Introduction and Structural Significance
1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline is a highly functionalized bicyclic heterocycle. Tetrahydroquinoline (THQ) scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of potent NF-κB inhibitors and targeted cytotoxic agents[1]. Accurate structural characterization of N-acetylated THQ derivatives is critical, as the amide bond introduces complex conformational dynamics that directly impact receptor binding affinity and pharmacological efficacy. This guide provides an in-depth mechanistic breakdown of its 1 H and 13 C NMR spectra, focusing on the unique conformational locking induced by its functional groups.
Core Mechanistic Insight: Conformational Locking via Intramolecular Hydrogen Bonding
In standard N-acetyltetrahydroquinolines, the partial double-bond character of the N-C(O) amide bond restricts free rotation. This restricted rotation typically results in the existence of cis and trans amide rotamers in solution, which manifest in NMR spectroscopy as complex, doubled sets of signals[2]. The kinetic barrier to this rotation is high enough (~15–17 kcal/mol) that these rotamers are observable on the NMR timescale at room temperature[2].
However, the introduction of a hydroxyl group at the C8 position fundamentally alters this dynamic. The 8-hydroxyl proton acts as a strong hydrogen-bond donor, while the carbonyl oxygen of the N-acetyl group acts as a hydrogen-bond acceptor.
Causality of Experimental Observation: This interaction forms a highly stable, 7-membered intramolecular hydrogen-bonded ring. Thermodynamically, this locks the molecule into a single preferred conformer where the carbonyl oxygen points directly toward the C8-OH. Consequently, the NMR spectrum is drastically simplified, showing only a single set of sharp peaks rather than a rotameric mixture. Furthermore, the hydrogen-bonded hydroxyl proton is heavily deshielded, shifting its resonance significantly downfield.
Quantitative Data Presentation: 1 H and 13 C NMR Analysis
The following tables summarize the expected chemical shifts, multiplicities, and the mechanistic causality behind each assignment.
Table 1: 1 H NMR Data Summary (CDCl 3 , 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment & Causality |
| C8-OH | ~8.80 | s (broad) | - | 1H | Heavily deshielded due to strong intramolecular H-bond to the acetyl C=O. |
| C6-H | ~7.05 | t | 8.0 | 1H | Aromatic meta to OH; least shielded of the aromatic protons. |
| C5-H | ~6.80 | dd | 8.0, 1.5 | 1H | Aromatic para to OH; shielded by the resonance electron donation of the hydroxyl group. |
| C7-H | ~6.70 | dd | 8.0, 1.5 | 1H | Aromatic ortho to OH; highly shielded by resonance. |
| C2-H 2 | ~3.80 | t | 6.5 | 2H | Aliphatic CH 2 adjacent to the electron-withdrawing N-acetyl group. |
| C4-H 2 | ~2.80 | t | 6.5 | 2H | Aliphatic benzylic CH 2 ; deshielded by the aromatic ring current. |
| N-COCH 3 | ~2.20 | s | - | 3H | Acetyl methyl group; locked in a single environment. |
| C3-H 2 | ~1.95 | p | 6.5 | 2H | Aliphatic central CH 2 ; furthest from deshielding functional groups. |
Table 2: 13 C NMR Data Summary (CDCl 3 , 100 MHz)
| Position | Chemical Shift (ppm) | Carbon Type | Assignment & Causality |
| N-C=O | ~170.5 | Quaternary | Amide carbonyl; slightly deshielded by acting as an H-bond acceptor. |
| C8 | ~152.0 | Quaternary | Aromatic C-OH; heavily deshielded by the electronegative oxygen atom. |
| C4a | ~132.0 | Quaternary | Aromatic bridgehead C-C. |
| C8a | ~128.5 | Quaternary | Aromatic bridgehead C-N. |
| C6 | ~126.5 | CH | Aromatic meta to OH. |
| C5 | ~121.0 | CH | Aromatic para to OH; shielded by oxygen lone pair resonance. |
| C7 | ~115.5 | CH | Aromatic ortho to OH; most shielded aromatic carbon. |
| C2 | ~44.0 | CH 2 | Aliphatic CH 2 adjacent to nitrogen. |
| C4 | ~26.5 | CH 2 | Aliphatic benzylic CH 2 . |
| C3 | ~24.0 | CH 2 | Aliphatic central CH 2 . |
| N-COCH 3 | ~23.0 | CH 3 | Acetyl methyl carbon. |
Self-Validating Experimental Protocol: Solvent-Dependent Conformational Probing
To scientifically validate the presence of the intramolecular hydrogen bond versus standard amide rotamerism, a self-validating solvent-switching NMR protocol must be employed. By changing the hydrogen-bonding capacity of the solvent, we can artificially break the conformational lock and observe the resulting kinetic changes.
Step-by-Step Methodology:
-
Sample Preparation (Non-Polar Probe): Dissolve 15–20 mg of the synthesized 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline in 0.6 mL of Chloroform-d (CDCl 3 ). CDCl 3 is a non-competing solvent that preserves intramolecular hydrogen bonds.
-
Primary Acquisition: Acquire the 1 H NMR spectrum at 298 K using a standard 400 MHz or 500 MHz spectrometer (zg30 pulse program, 16 scans, D1 = 2 sec).
-
Primary Observation: Confirm the presence of a single set of sharp signals and a downfield OH peak (>8.5 ppm). This validates the conformational locking hypothesis.
-
Sample Preparation (Polar/H-Bonding Probe): Dissolve a separate 15–20 mg aliquot of the compound in 0.6 mL of Dimethylsulfoxide-d 6 (DMSO-d 6 ). DMSO is a strong hydrogen-bond acceptor.
-
Secondary Acquisition: Acquire the 1 H NMR spectrum under identical acquisition and temperature parameters.
-
Validation & Causality: The highly polar DMSO molecules will aggressively compete for the 8-OH proton, disrupting the intramolecular hydrogen bond. Without this thermodynamic lock, the N-C(O) bond rotation is restricted only by its inherent kinetic barrier, leading to the re-emergence of cis/trans rotamers[2]. The resulting spectrum will exhibit peak doubling (especially visible in the acetyl CH 3 and C2-H 2 signals), and the OH peak will shift upfield and broaden significantly. This differential analysis acts as a self-validating proof of the molecule's internal dynamics.
Mechanistic Workflow Visualization
Fig 1. Mechanistic workflow of solvent-dependent NMR validation for conformational locking.
Sources
Solubility and Stability Profiling of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Technical Guide for Preclinical Development
Executive Summary The compound 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone—an N-acetylated derivative of the 8-hydroxy-1,2,3,4-tetrahydroquinoline scaffold—represents a highly compelling structural motif in modern drug discovery. Recently, the parent 8-hydroxy-tetrahydroquinoline core has been identified as a potent ferroptosis inhibitor, capable of preventing acute kidney injury via direct peroxyl radical scavenging ()[1],[2]. However, the introduction of the N-acetyl group fundamentally alters the molecule's physicochemical landscape.
As a Senior Application Scientist, I have designed this whitepaper to dissect the solubility dynamics and chemical stability of this specific derivative. By understanding the causality between its structural moieties and its macroscopic behavior, researchers can deploy the self-validating protocols provided herein to accelerate formulation and preclinical evaluation.
Part 1: Structural Causality & Physicochemical Profiling
The behavior of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone in solution is governed by the interplay between its lipophilic bicyclic core and its two primary functional groups: the phenolic hydroxyl and the N-acetyl amide.
-
Amide Neutrality & Salt Formation : Unlike its secondary amine precursor, the nitrogen lone pair in the N-acetyl group is heavily delocalized into the carbonyl π -system. This eliminates basicity, meaning the compound cannot form highly soluble hydrochloride or mesylate salts. Its solubility is strictly dictated by its intrinsic lipophilicity and the hydrogen-bonding capacity of the phenol.
-
Phenolic pKa & pH-Dependence : The 8-hydroxyl group has a predicted pKa of approximately 9.5. At physiological pH (7.4), the molecule remains entirely unionized, resulting in a flat pH-solubility profile across the gastrointestinal pH range (pH 1.2 to 7.4).
Logical relationship between structural moieties and physicochemical properties.
Part 2: Solubility Dynamics & Formulation Strategies
In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility measures the point of precipitation when a supersaturated organic stock is diluted into an aqueous buffer, whereas thermodynamic solubility represents the true equilibrium of the solid crystal lattice with the solvent ()[3],[4].
Quantitative Physicochemical Estimates
| Parameter | Estimated Value | Pharmaceutical Implication |
| Molecular Weight | 191.23 g/mol | Highly favorable for oral absorption (Lipinski compliant). |
| LogP (Predicted) | 1.8 - 2.2 | Moderate lipophilicity; favors lipid-based formulations. |
| Phenolic pKa | ~9.5 | Remains unionized at physiological pH (7.4), preventing pH-driven solubility spikes in the GI tract. |
| Kinetic Solubility (pH 7.4) | ~50 - 100 µg/mL | Sufficient for early in vitro screening but requires optimization for in vivo dosing. |
| Thermodynamic Sol. (pH 7.4) | < 20 µg/mL | High crystal lattice energy strictly limits equilibrium solubility. |
Protocol 1: Self-Validating Kinetic Solubility Profiling (Nephelometry)
Causality Check : Nephelometry (light scattering) is explicitly chosen over UV-Vis spectroscopy for kinetic solubility. Colloidal aggregates scatter light long before they are large enough to be filtered or cause significant UV baseline shifts, providing a highly sensitive early-warning system for precipitation ()[4],[5].
Step-by-Step Methodology :
-
Stock Preparation : Dissolve the compound in 100% LC-MS grade DMSO to yield a 10 mM stock solution. Validation check: Ensure complete dissolution by sonicating for 5 minutes; the solution must be optically clear to the naked eye.
-
Serial Dilution : In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO to create a concentration gradient (10 mM down to 0.078 mM).
-
Aqueous Spiking : Transfer 5 µL of each DMSO dilution into a new 96-well plate containing 245 µL of PBS (pH 7.4). The final DMSO concentration is restricted to 2% (v/v), which minimizes solvent-induced solubility artifacts.
-
Incubation : Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 RPM. Causality: This specific duration allows sufficient time for metastable supersaturated states to nucleate and precipitate without allowing complete solvent evaporation.
-
Measurement : Read the plate using a microplate nephelometer.
-
Data Analysis : Plot light scattering (Relative Nephelometry Units) against compound concentration. The kinetic solubility limit is defined as the highest concentration where the signal remains within 3 standard deviations of the blank (2% DMSO in PBS).
High-throughput kinetic solubility profiling workflow using nephelometry.
Part 3: Chemical Stability & Degradation Pathways
The stability of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone must be evaluated under the rigorous standards of the ICH Q1A(R2) guidelines ()[6],[7],[8].
-
Oxidative Vulnerability : The 8-hydroxy-tetrahydroquinoline core is a known radical-trapping antioxidant. While the N-acetyl group slightly withdraws electron density—reducing the oxidation potential compared to the free amine—the phenol remains susceptible to autoxidation. Exposure to light, transition metals, or peroxides rapidly generates a phenoxyl radical, which can further oxidize into a quinone imine derivative.
-
Hydrolytic Resistance : The N-acetyl amide bond is robust. It is highly stable at neutral pH and room temperature. Hydrolysis to yield acetic acid and 8-hydroxy-1,2,3,4-tetrahydroquinoline only occurs under extreme forced degradation conditions.
Primary degradation pathways under ICH Q1A(R2) forced stress conditions.
Protocol 2: Accelerated Forced Degradation (ICH Q1A Compliance)
Causality Check : Forced degradation is not meant to completely destroy the molecule. The goal is to generate 5-20% degradation to elucidate primary degradation pathways and validate the stability-indicating power of the analytical HPLC method.
Step-by-Step Methodology :
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in a 50:50 Methanol:Water mixture to ensure complete solvation during stress testing.
-
Hydrolytic Stress (Acid/Base) :
-
Acid: Mix 1 mL of sample with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base: Mix 1 mL of sample with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Neutral: Mix 1 mL of sample with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
-
Oxidative Stress : Mix 1 mL of sample with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: This is kept at room temperature because heating peroxides can cause explosive outgassing and non-representative, catastrophic radical storms.
-
Photolytic Stress : Expose a 1 mg/mL sample in a quartz cuvette to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B compliant).
-
Neutralization & Analysis : Neutralize the acid/base samples (e.g., add 1N NaOH to the acid sample). Dilute all samples to 0.1 mg/mL and analyze via HPLC-DAD-MS to identify degradation peaks and calculate mass balance.
Conclusion
The N-acetylation of the 8-hydroxy-tetrahydroquinoline scaffold yields a compound with unique physicochemical properties. While it benefits from enhanced hydrolytic stability and a moderated oxidation potential, its lack of an ionizable basic center dictates a formulation strategy heavily reliant on lipid-based systems or co-solvents to overcome its limited thermodynamic aqueous solubility. Rigorous adherence to the kinetic solubility and forced degradation protocols outlined herein ensures a robust, reliable preclinical data package.
References
-
Sheng, X.-H., Teng, L.-S., Meng, X.-S., et al. (2025). Discovery of 8-hydroxy-tetrahydroquinoline ferroptosis inhibitors for the treatment of acute kidney injury. Bioorganic Chemistry, 164, 108874. URL: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. URL: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. URL: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. URL: [Link]
Sources
- 1. Discovery of 8-hydroxy-tetrahydroquinoline ferroptosis inhibitors for the treatment of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-hydroxy-tetrahydroquinoline ferroptosis inhibitors for the treatment of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raytor.com [raytor.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
Engineering the 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Comprehensive Guide to Discovery, Mechanistic Synthesis, and Asymmetric Annulation
Introduction: The Pharmacological Imperative
The 3,4-dihydroquinolin-2(1H)-one (DHQO) framework is a privileged pharmacophore in medicinal chemistry[1]. Its rigidified bicyclic structure, featuring a hydrogen-bond-donating lactam and a highly tunable aromatic ring, makes it an ideal scaffold for interacting with diverse biological targets. Notably, it serves as the structural core for blockbuster therapeutics such as Cilostazol (a PDE3 inhibitor for intermittent claudication) and aripiprazole (an atypical antipsychotic), while emerging derivatives show potent antiviral and anticancer activities[2].
Biological Signaling & Target Engagement
The therapeutic efficacy of DHQO derivatives often stems from their ability to mimic endogenous ligands while providing enhanced metabolic stability. For instance, in the case of Cilostazol, the DHQO core anchors the molecule within the phosphodiesterase 3 (PDE3) active site, initiating a cascade that ultimately prevents platelet aggregation.
DHQO-mediated PDE3 inhibition pathway leading to suppressed platelet aggregation.
Strategic Synthetic Pathways
The synthesis of DHQOs has evolved from harsh, classical electrophilic cyclizations to highly stereoselective, atom-economical catalytic annulations[1][3].
Classical Intramolecular Friedel-Crafts Alkylation
Historically, the synthesis of 6-hydroxy-3,4-dihydroquinolinone (6-HQ), the direct precursor to Cilostazol, relied on the Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide[2]. This method utilizes a strong Lewis acid (e.g., AlCl₃) to drive both the ring closure and the concomitant demethylation of the methoxy ether. The causality here is thermodynamic: the high-temperature requirement (~165 °C) provides the activation energy necessary to cleave the robust aryl-methyl ether bond post-cyclization, yielding the free phenol in a single pot[4].
Modern Radical and Photochemical Annulations
Recent advances leverage α,β-unsaturated N-arylamides (N-arylcinnamamides) as versatile acceptors for radical addition[1]. By generating alkyl or acyl radicals via photoredox catalysis or chemical oxidants (e.g., K₂S₂O₈), the radical adds to the alkene, triggering a 6-endo-trig cyclization onto the aromatic ring. This avoids the use of stoichiometric heavy metals, tolerates broad functional groups, and allows for late-stage functionalization of complex molecules[5].
Asymmetric Organocatalytic[4+2] Cyclizations
For chiral DHQO derivatives, bifunctional squaramide-based organocatalysts are employed to facilitate asymmetric [4+2] cyclizations between 2-amino-β-nitrostyrenes and azlactones[6]. The squaramide catalyst exerts stereocontrol by simultaneously activating the electrophile via hydrogen bonding and restricting the rotational freedom of the transition state, yielding tetrasubstituted carbon stereocenters with high enantiomeric excess (ee)[3][6].
Divergent synthetic strategies for constructing the 3,4-dihydroquinolin-2(1H)-one scaffold.
Quantitative Data: Methodological Comparison
The following table summarizes the quantitative metrics and operational parameters of the primary synthetic methodologies utilized in DHQO discovery.
| Synthetic Strategy | Catalyst / Reagents | Substrate Scope | Typical Yield | Stereoselectivity (ee/dr) | Key Advantage |
| Friedel-Crafts Alkylation [2] | AlCl₃ (3-5 eq), N,N-dimethylacetamide | N-aryl-3-chloropropionamides | 75 - 85% | N/A (Achiral) | Highly scalable; simultaneous deprotection and cyclization. |
| Cascade Radical Alkylation [5] | K₂S₂O₈ or Photoredox (e.g., 4CzIPN) | N-arylcinnamamides + Aliphatic Aldehydes | 60 - 90% | N/A (Diastereoselective trans/cis) | Metal-free, mild conditions, excellent for late-stage functionalization. |
| Organocatalytic [4+2] [6] | Bifunctional Squaramide Catalyst | 2-amino-β-nitrostyrenes + Azlactones | 26 - 95% | 52 - 97% ee, up to 19:1 dr | Direct access to chiral tetrasubstituted stereocenters. |
| Pd-Catalyzed Cascade [7] | Pd(OAc)₂, Ag₂CO₃, CsF | o-Silylaryl Triflates + Pyrazolidinones | 45 - 80% | N/A | Utilizes aryne intermediates for complex, highly substituted architectures. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a robust protocol must include internal checkpoints to validate the reaction's progress and mechanistic integrity. Below are two field-proven methodologies.
Protocol A: One-Pot Friedel-Crafts Cyclization and Demethylation to 6-Hydroxy-3,4-dihydroquinolinone[2][4]
Objective: Synthesize the Cilostazol precursor via an intramolecular electrophilic aromatic substitution.
-
Preparation: Charge a rigorously dried 500 mL three-necked flask equipped with a reflux condenser and inert gas (N₂) inlet with N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq, 50 mmol).
-
Solvent & Catalyst Addition: Add 150 mL of anhydrous N,N-dimethylacetamide (DMAc). Causality: DMAc acts as a high-boiling solvent that stabilizes the cationic intermediates and coordinates with the Lewis acid, modulating its reactivity to prevent tar formation. Carefully add anhydrous AlCl₃ (4.0 eq, 200 mmol) in portions. Checkpoint: A mild exotherm should be observed, indicating the successful formation of the AlCl₃-amide complex.
-
Thermal Activation: Heat the reaction mixture to 165 °C. Causality: The elevated temperature is critical. While cyclization occurs at lower temperatures, the thermodynamic barrier for the ether cleavage (demethylation) requires >150 °C to yield the free phenol.
-
Monitoring: Stir for 4-6 hours. Monitor via HPLC. The intermediate 6-methoxy-3,4-dihydroquinolinone should peak at ~1 hour and progressively convert entirely to the 6-hydroxy product.
-
Quenching & Isolation: Cool the mixture to 25 °C. Quench by slow dropwise addition into 500 mL of ice-water under vigorous stirring to safely hydrolyze the aluminum complexes. Adjust pH to 6-7 using aqueous NaOH.
-
Purification: Filter the precipitated solid, wash extensively with distilled water to remove residual aluminum salts, and dry in a vacuum oven at 60 °C. Purity should exceed 98% (HPLC).
Protocol B: Metal-Free Radical Alkylation/Cyclization of N-Arylcinnamamides[1][5]
Objective: Synthesize alkyl-substituted DHQOs via a 6-endo-trig radical cascade.
-
Reaction Setup: In a 20 mL Schlenk tube, combine the N-arylcinnamamide derivative (0.2 mmol), aliphatic aldehyde (radical precursor, 0.6 mmol), and K₂S₂O₈ (2.0 eq, 0.4 mmol).
-
Solvent System: Add a solvent mixture of MeCN/H₂O (3:3 mL). Causality: The biphasic nature ensures the solubility of both the organic substrates and the inorganic oxidant. Water also facilitates the generation of sulfate radical anions (SO₄•⁻) upon the thermal decomposition of persulfate.
-
Initiation: Degas the mixture via three freeze-pump-thaw cycles. Heat to 80 °C under an argon atmosphere for 12 hours. Causality: Heating homolytically cleaves the persulfate, initiating the decarbonylative generation of the alkyl radical from the aldehyde, which subsequently attacks the alkene.
-
Workup: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Checkpoint: ¹H NMR should confirm the disappearance of the vinylic protons and the appearance of the new sp³ methine/methylene signals corresponding to the saturated DHQO ring.
Conclusion
The synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones has transitioned from brute-force electrophilic chemistry to elegant, stereocontrolled, and atom-economical catalytic pathways. By understanding the mechanistic causality—whether it is the thermal requirements of ether cleavage in Friedel-Crafts reactions or the stereoelectronic demands of radical 6-endo-trig cyclizations—researchers can rationally design novel DHQO derivatives to engage complex biological targets with high precision.
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL:[Link]
-
Synthesis of dihydroquinolinones Source: Organic Chemistry Portal URL:[Link]
- US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
-
Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones Source: ACS Publications URL:[Link]
-
Synthesis of alkyl‐substituted 3,4‐dihydroquinolin‐2(1H)‐ones Source: ResearchGate URL:[Link]
-
Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones Source: ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Lipophilicity of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline analogs
An In-Depth Technical Guide on the Lipophilicity of 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline Analogs
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and broad-spectrum biological activities, including anticancer, antimicrobial, and neuroprotective effects[1]. However, the planar, aromatic nature of 8-HQ often results in suboptimal pharmacokinetic profiles. By applying core saturation (reduction to 1,2,3,4-tetrahydroquinoline) and subsequent N-acylation, medicinal chemists can synthesize 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline analogs. This whitepaper explores the profound causality behind how these specific structural modifications modulate lipophilicity (LogP/LogD)—a critical determinant of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)[2].
Structural Rationale: The Causality of Lipophilicity Shifts
Lipophilicity is not merely a static physical property; it is a dynamic parameter dictated by molecular conformation, pKa, and intramolecular interactions. The transition from 8-HQ to an N-acetylated tetrahydroquinoline (THQ) fundamentally rewrites the molecule's physicochemical identity[3].
The Problem with the Native 8-HQ Core
The native 8-HQ molecule is aromatic and relatively rigid. While it exhibits moderate lipophilicity, its biological utility is often limited by rapid metabolic clearance and off-target toxicity driven by its strong, unhindered bidentate metal chelation[4].
Step 1: Core Saturation (Reduction to THQ)
Reducing the pyridine ring of 8-HQ yields 8-hydroxy-1,2,3,4-tetrahydroquinoline (8-OH-THQ). This eliminates the aromaticity of the nitrogen-containing ring, converting it into a secondary amine.
-
Causality: This reduction increases the basicity of the nitrogen. At a physiological pH of 7.4, a significant fraction of 8-OH-THQ becomes protonated. This ionization drastically lowers its distribution coefficient (LogD), limiting passive diffusion across the blood-brain barrier (BBB) and cellular lipid bilayers. Furthermore, basic amines are notorious for lysosomal trapping and hERG channel liabilities.
Step 2: N-Acetylation (The 1-Acetyl Modification)
To rescue the membrane permeability and mitigate the toxicity of the basic amine, the molecule is N-acetylated to form 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline.
-
Causality: The acetyl group converts the basic secondary amine into a neutral amide. Because the nitrogen's lone pair is now delocalized into the acetyl carbonyl group, the molecule loses its basicity. It remains un-ionized at pH 7.4, ensuring that LogD closely mirrors LogP.
-
Intramolecular Masking: The amide carbonyl oxygen acts as a potent hydrogen bond acceptor for the adjacent 8-hydroxyl group. This intramolecular hydrogen bond "masks" the polar hydroxyl group from the surrounding aqueous environment, leading to a non-linear, dramatic increase in experimental lipophilicity compared to theoretical additive models.
Diagram 1: Structural evolution and its direct impact on physicochemical properties.
Quantitative Lipophilicity Profiling
The table below summarizes the physicochemical shifts that occur during the structural evolution of these analogs. The data illustrates how N-acetylation optimizes the molecule for passive transcellular transport.
| Scaffold / Compound | Nitrogen State | Est. pKa (Amine) | LogP (Neutral) | LogD (pH 7.4) | Primary ADMET Impact |
| 8-Hydroxyquinoline | Aromatic (sp2) | ~4.1 | 2.02 | 1.95 | Moderate permeability; high systemic clearance. |
| 8-OH-1,2,3,4-THQ | Secondary (sp3) | ~5.8 | 1.85 | 1.10 | Poor BBB penetration; risk of lysosomal trapping. |
| 1-Acetyl-8-OH-THQ | Amide (Neutral) | N/A | 2.80 - 3.10 | 2.80 - 3.10 | Excellent passive diffusion; optimized for CNS targets. |
Note: LogP/LogD values are representative ranges based on standard reversed-phase chromatographic profiling of THQ derivatives.
Experimental Methodologies for Lipophilicity Determination
For highly lipophilic and conformationally dynamic molecules like 1-acetyl-8-OH-THQ analogs, the classical shake-flask method (octanol/water) is frequently compromised by emulsion formation and adsorption to glass interfaces. To ensure rigorous, reproducible data, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (based on OECD Test Guideline 117) is the required self-validating standard.
Why RP-HPLC? (The Causality of the Method)
RP-HPLC measures the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. Because the retention time ( tR ) is directly proportional to the partition coefficient, this method avoids the physical separation issues of the shake-flask method. By running a calibration curve of reference drugs with known LogP values alongside the analyte, the system continuously validates its own accuracy.
Diagram 2: Self-validating RP-HPLC workflow for LogP determination.
Step-by-Step RP-HPLC Protocol
Step 1: System Suitability and Calibration (Self-Validation)
-
Select a minimum of six reference compounds with known, reliable LogP values that bracket the expected LogP of the 1-acetyl-8-OH-THQ analogs (e.g., expected range 2.0 to 4.0). Suitable references include Toluene (LogP 2.73), Chlorobenzene (LogP 2.84), and Naphthalene (LogP 3.60).
-
Prepare standard solutions at 100μg/mL in methanol.
-
Include a dead-time marker (e.g., Thiourea or Uracil) to determine the column dead time ( t0 ).
Step 2: Mobile Phase Preparation
-
Prepare an isocratic mobile phase consisting of Methanol and LC-MS grade Water (typically 70:30 v/v).
-
Critical adjustment: Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer. While the 1-acetyl analogs are neutral, buffering ensures that the 8-hydroxyl group (pKa ~9.5) remains fully protonated and un-ionized, yielding the true LogP.
Step 3: Analyte Preparation
-
Dissolve the synthesized 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline analogs in methanol to a final concentration of 50μg/mL . Ensure complete dissolution via sonication to avoid column clogging.
Step 4: Chromatographic Execution
-
Use a standard C18 analytical column (e.g., 150×4.6mm,5μm ).
-
Set the flow rate to 1.0mL/min and the column temperature to a strictly controlled 25∘C (temperature fluctuations directly alter partitioning thermodynamics).
-
Inject 10μL of the dead-time marker, followed by the reference standards, and finally the 1-acetyl-8-OH-THQ analytes. Monitor via UV detection at 254nm (or the specific λmax of the THQ core).
Step 5: Data Analysis
-
Calculate the capacity factor ( k′ ) for each standard and analyte using the formula:
k′=t0tR−t0 -
Plot logk′ (y-axis) versus the known literature LogP values (x-axis) of the reference standards. Perform linear regression to ensure an R2>0.99 (System Validation).
-
Interpolate the logk′ of the 1-acetyl-8-OH-THQ analogs into the linear regression equation to derive their experimental LogP.
Conclusion
The lipophilicity of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline analogs is a masterclass in rational drug design. By reducing the aromatic quinoline core and subsequently capping the resulting basic amine with an acetyl group, researchers can precisely tune the molecule's LogP and LogD. This structural manipulation not only neutralizes basicity—thereby preventing off-target lysosomal accumulation—but also induces intramolecular hydrogen bonding that masks polarity, ultimately yielding a highly permeable scaffold ideal for targeting intracellular and central nervous system pathologies.
References
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity Source: MDPI Pharmaceuticals URL: [Link]
-
Title: Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer Source: Frontiers in Chemistry URL: [Link]
-
Title: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications Source: ResearchGate URL: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The Privileged Scaffold: Exploring the Therapeutic Potential of 8-Hydroxyquinoline Derivatives
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. 8-Hydroxyquinoline (8-HQ) and its derivatives represent one of the most versatile privileged scaffolds in modern pharmacology[1]. Characterized by a planar, lipophilic bicyclic structure, the 8-HQ moiety possesses a unique bidentate chelation pocket formed by a basic pyridine nitrogen and a phenolic hydroxyl group[1][2]. This structural geometry allows 8-HQ to form highly stable complexes with divalent biometals (Cu²⁺, Zn²⁺, Fe²⁺), making it a potent tool for modulating metalloenzymes, disrupting pathological protein-metal aggregates, and acting as an intracellular metal ionophore[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. We will dissect the mechanistic causality of 8-HQ derivatives across neurodegenerative, antimicrobial, and oncological domains, providing actionable, self-validating protocols for preclinical evaluation.
Mechanistic Foundations: Chelation vs. Ionophore Activity
The therapeutic efficacy of 8-HQ derivatives is rarely due to simple target-receptor binding. Instead, their pharmacology is driven by metal-ligand thermodynamics.
-
Extracellular Metal Sequestration: In conditions like Alzheimer's Disease (AD), amyloid-beta (Aβ) peptides coordinate with Cu²⁺ and Zn²⁺, accelerating toxic oligomerization and generating reactive oxygen species (ROS)[3]. 8-HQ derivatives compete for these metals, stripping them from the Aβ matrix and promoting de-aggregation[3][4].
-
Intracellular Ionophore Action: Unlike bulky chelators (e.g., EDTA) that trap metals extracellularly, lipophilic 8-HQ derivatives (like Clioquinol and PBT2) act as ionophores. They cross the blood-brain barrier (BBB) and plasma membranes, translocating sequestered Cu²⁺ and Zn²⁺ into the cytosol[4]. This restores intracellular metal homeostasis, upregulates neuroprotective pathways, and, in the context of cancer, can trigger targeted apoptosis via proteasome inhibition[2].
Fig 1: Dual mechanism of 8-HQ derivatives in Alzheimer's disease via chelation and ionophore action.
Therapeutic Domains and Key Derivatives
Neurodegeneration: The PBT2 Paradigm
The "metals hypothesis" of AD posits that metal dyshomeostasis drives pathology[3]. Clioquinol (CQ; 5-chloro-7-iodo-8-hydroxyquinoline) was an early candidate that successfully reduced brain amyloid in transgenic mice but faced toxicity hurdles[3].
This led to the development of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline), a second-generation Metal-Protein Attenuating Compound (MPAC)[3][5]. PBT2 acts primarily as a Cu/Zn ionophore[4]. In the Phase IIa IMAGINE clinical trial, PBT2 (250 mg/day) was well-tolerated and demonstrated a 13% reduction in cerebrospinal fluid (CSF) Aβ levels[5]. Furthermore, PiB-PET imaging revealed a significant 3% decline in amyloid SUVR (Standardized Uptake Value Ratio) over 12 months in the treated cohort, indicating successful target engagement in the brain[6].
Antimicrobial and Antifungal Efficacy
Halogenated 8-HQs exhibit profound antimicrobial properties. The parent 8-HQ compound demonstrates highly potent inhibitory activity against Gram-positive bacteria (e.g., S. aureus, E. faecalis) with Minimum Inhibitory Concentrations (MICs) ranging from 3.44 to 13.78 μM[7]. Derivatives like Cloxyquin (5-chloro-8-HQ) and Nitroxoline (8-hydroxy-5-nitroquinoline) disrupt bacterial biofilms by chelating essential metals required for bacterial metalloenzyme function and structural integrity[7].
Oncology: Targeting the Proteasome and Oxidative Stress
In oncology, 8-HQ derivatives exploit the altered metal metabolism of tumor cells. By acting as copper ionophores, compounds like CQ induce intracellular copper accumulation, leading to selective antiangiogenesis and potent proteasome inhibition in breast, prostate, and leukemic cancer models[2]. Additionally, novel derivatives such as 8-hydroxy-2-quinolinecarbaldehyde have shown exceptional in vitro cytotoxicity against Hep3B hepatocellular carcinoma cells (MTS50 of 6.25 μg/mL) and subsequent in vivo efficacy in xenograft models[8].
Quantitative Pharmacological Data
To facilitate candidate benchmarking, the following table synthesizes the quantitative efficacy of prominent 8-HQ derivatives across different indications.
| Compound | Primary Indication | Target / Mechanism | Efficacy / Potency Metric |
| 8-HQ (Parent) | Bacterial Infection | Metalloenzyme chelation | MIC: 3.44–13.78 μM (Gram-positive strains)[7] |
| PBT2 | Alzheimer's Disease | Cu/Zn Ionophore / Aβ disruption | 13% reduction in CSF Aβ (Phase IIa)[5] |
| Nitroxoline | Cancer / Neuroprotection | Calpain pathway inhibition | Rescues SH-SY5Y viability at 1 μM under high glucose[9] |
| 5-Amino-8-HQ | Oxidative Stress | ROS Scavenging | DPPH IC50: 8.70 μM (superior to α-tocopherol)[7] |
| Compound 3 * | Hepatocellular Carcinoma | Cytotoxicity / Apoptosis | MTS50: 6.25 ± 0.034 μg/mL (Hep3B cells)[8] |
*8-hydroxy-2-quinolinecarbaldehyde
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to aid assay troubleshooting.
Fig 2: Standardized preclinical workflow for the evaluation of novel 8-HQ therapeutic candidates.
Protocol A: In Vitro Screening for Aβ-Metal De-aggregation (Thioflavin T Assay)
Rationale: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid beta-sheets. This assay quantifies the ability of an 8-HQ derivative to strip Cu²⁺/Zn²⁺ from Aβ aggregates, thereby dissolving the beta-sheet structure. Self-Validation: We run parallel controls with EDTA (a non-permeable, universal chelator). If EDTA dissolves the aggregate but the 8-HQ derivative does not, the derivative lacks sufficient metal-binding affinity.
-
Preparation of Aβ-Metal Complexes: Solubilize synthetic Aβ(1-42) peptide in hexafluoroisopropanol (HFIP), evaporate, and resuspend in HEPES buffer (pH 7.4). Incubate with 1 molar equivalent of CuCl₂ or ZnCl₂ at 37°C for 24 hours to induce metal-dependent aggregation.
-
Compound Incubation: Add the 8-HQ derivative (e.g., PBT2) at varying concentrations (0.1 μM to 50 μM) to the Aβ-metal aggregates. Include a vehicle control (DMSO <1%) and a positive control (EDTA, 50 μM). Incubate for 2 hours at 37°C.
-
ThT Addition: Add ThT solution to a final concentration of 20 μM. Incubate in the dark for 15 minutes.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm).
-
Data Analysis: Calculate the IC50 of de-aggregation. A dose-dependent decrease in fluorescence indicates successful disruption of the Aβ-metal complex.
Protocol B: Antimicrobial Susceptibility Testing (Agar Dilution Method)
Rationale: 8-HQ derivatives are highly lipophilic, often precipitating in standard broth microdilution assays, leading to false-negative MICs. The Agar Dilution method ensures uniform dispersion of the hydrophobic compound within the solid matrix[7].
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA). Autoclave and cool to 50°C in a water bath.
-
Compound Incorporation: Dissolve the 8-HQ derivative in DMSO. Add serially diluted compound to the molten MHA to achieve final concentrations ranging from 0.5 to 128 μg/mL. Ensure final DMSO concentration does not exceed 2% (v/v) to prevent solvent toxicity. Pour into sterile Petri dishes and solidify.
-
Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:10 in sterile saline.
-
Inoculation: Using a multipoint replicator, spot 1-2 μL of each bacterial suspension onto the surface of the agar plates.
-
Incubation & Reading: Incubate plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the 8-HQ derivative that completely inhibits visible bacterial growth[7].
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[Link]
-
A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. Alzheimer's & Dementia: Translational Research & Clinical Interventions.[Link]
-
Alzheimer's drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs. Chemical Science.[Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemical and Biophysical Research Communications.[Link]
-
PBT2. ALZFORUM.[Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences.[Link]
-
A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. PubMed. [Link]
-
PBT2 — Screen4Health. Screen4Health.[Link]
-
Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. PLOS One.[Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.[Link]
-
Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ.[Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBT2 | ALZFORUM [alzforum.org]
- 5. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Introduction & Strategic Rationale
1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (commonly referred to as N-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline) is a privileged structural motif utilized in the development of neuroprotective agents, potent antioxidants, and ferroptosis inhibitors ()[1].
Synthesizing this molecule requires a highly controlled, two-stage sequence starting from commercially available 8-hydroxyquinoline. The primary synthetic challenge lies in maintaining strict chemoselectivity and regioselectivity across both steps:
-
Chemoselective Hydrogenation: The heteroaromatic (pyridine) ring must be reduced while leaving the phenolic carbocycle completely intact.
-
Regioselective N-Acetylation: The secondary amine must be acylated without permanently forming an ester at the competing phenolic hydroxyl group.
This guide details a robust, self-validating protocol designed for high-yield synthesis, detailing the mechanistic causality behind each experimental choice.
Mechanistic Workflow & Pathway Visualization
The overall synthetic strategy relies on sequential catalytic hydrogenation followed by kinetically controlled acylation.
Two-step synthetic workflow for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Step 1: Chemoselective Reduction of 8-Hydroxyquinoline
Causality & Experimental Design
The reduction of quinolines can theoretically occur on either the nitrogen-containing heterocycle (yielding 1,2,3,4-tetrahydroquinolines) or the carbocycle (yielding 5,6,7,8-tetrahydroquinolines). The choice of catalyst and solvent dictates this chemoselectivity.
Using Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in an acidic medium (such as glacial acetic acid) protonates the quinoline nitrogen. This protonation significantly increases the electron deficiency of the pyridine ring, enhancing its adsorption onto the palladium surface and ensuring exclusive reduction of the heterocycle ()[2]. In contrast, specific chiral Ruthenium complexes in aprotic or alcoholic solvents can invert this selectivity, reducing the carbocycle instead ()[3].
Protocol: Catalytic Hydrogenation
-
Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 8-hydroxyquinoline (10.0 g, 68.9 mmol) in glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w).
-
Expertise Note: Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Purge the vessel with nitrogen gas (N₂) prior to addition.
-
-
Hydrogenation: Seal the reactor, purge three times with N₂, and then three times with H₂ gas. Pressurize the vessel to 60 psi with H₂.
-
Reaction: Agitate the mixture at room temperature (20–25 °C) for 12–16 hours. Monitor hydrogen uptake; the reaction is complete when the internal pressure stabilizes.
-
Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting acetic acid salt by slowly adding saturated aqueous NaHCO₃ until a pH of 7.5–8.0 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 8-hydroxy-1,2,3,4-tetrahydroquinoline as a crystalline solid.
Self-Validating System
-
TLC: Rf ~0.4 (Hexanes/EtOAc 7:3), visualized by UV (254 nm) and iodine staining.
-
¹H NMR (CDCl₃): Successful reduction is confirmed by the complete disappearance of the downfield aromatic pyridine protons (δ 7.4–8.8 ppm) and the emergence of three distinct aliphatic multiplets at δ 1.95 (m, 2H, C3-H), 2.80 (t, 2H, C4-H), and 3.35 (t, 2H, C2-H).
Step 2: Regioselective N-Acetylation
Causality & Experimental Design
The intermediate, 8-hydroxy-1,2,3,4-tetrahydroquinoline, possesses two nucleophilic centers: the secondary amine and the phenolic oxygen. To achieve exclusive N-acetylation without the use of cumbersome protecting groups, we employ a modified Lumière–Barbier method using aqueous sodium acetate and acetic anhydride ()[4].
The secondary amine is intrinsically more nucleophilic than the phenol. In a buffered aqueous system (pH ~5-6), the phenoxide ion is not formed. Furthermore, any transient O-acetyl ester that does form is rapidly hydrolyzed back to the free phenol in the aqueous environment, whereas the N-acetyl amide is kinetically and thermodynamically stable.
Kinetic and thermodynamic pathways ensuring regioselective N-acetylation.
Protocol: Aqueous N-Acetylation
-
Preparation: Suspend 8-hydroxy-1,2,3,4-tetrahydroquinoline (5.0 g, 33.5 mmol) in distilled water (50 mL). Add 1.0 M aqueous HCl (35 mL) to completely dissolve the amine as its soluble hydrochloride salt.
-
Buffering: Add solid Sodium Acetate trihydrate (NaOAc·3H₂O) (13.6 g, 100 mmol) to the solution. The mixture may become slightly cloudy as the free base partially precipitates.
-
Acetylation: Cool the mixture to 0–5 °C using an ice bath. Add Acetic Anhydride (3.5 mL, 37.0 mmol, 1.1 equiv.) dropwise over 10 minutes with vigorous magnetic stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The N-acetylated product will precipitate out of the aqueous solution as a white to off-white solid.
-
Workup & Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual acetic acid and sodium salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-(8-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone .
Self-Validating System
-
Colorimetric Assay: A ferric chloride (FeCl₃) test of the purified product will yield a deep green/purple color. This confirms that the phenolic -OH remains free and unacetylated.
-
¹H NMR (CDCl₃): Appearance of a sharp singlet at δ 2.20 ppm (3H, N-COCH₃).
-
Expertise Note: The NMR spectrum may exhibit peak broadening or distinct sets of signals for the aliphatic ring protons. This is a classic hallmark of N-acetylated tetrahydroquinolines, caused by restricted rotation around the partial double bond of the N-C(O) amide linkage (rotamers).
-
Quantitative Data: Catalyst Influence on Chemoselectivity
To justify the selection of Pd/C in Step 1, the following table summarizes the chemoselectivity of various catalytic systems in quinoline reduction, aggregated from cited literature precedents.
| Catalyst System | Solvent | Major Product Regiochemistry | Typical Yield | Reference |
| Pd/C (10%) | Acetic Acid | 1,2,3,4-tetrahydroquinoline (Heterocycle) | >85% | BenchChem |
| PtO₂ | Ethanol / H⁺ | 1,2,3,4-tetrahydroquinoline (Heterocycle) | >90% | BenchChem |
| Ru/Al₂O₃ (5%) | MeOH / CH₂Cl₂ | 1,2,3,4-tetrahydroquinoline (Heterocycle) | 68% | NIH PMC[5] |
| Ru(η⁶-arene) chiral | 2-Propanol | 5,6,7,8-tetrahydroquinoline (Carbocycle) | Variable | RSC ChemComm[3] |
References
-
Nnamonu, L., Agwada, V. and Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry (SCIRP). URL:[Link]
-
Wang, D. et al. (2012). Chemoselective asymmetric hydrogenation of quinoline carbocycles. Chemical Communications (RSC). URL:[Link]
-
Hui, T. et al. (2018). Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-). PMC - NIH. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 5. Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for One-Pot Multicomponent Synthesis of Dihydroquinolines
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Content Type: Technical Guide & Experimental Protocols.
The Strategic Value of Dihydroquinolines
The dihydroquinoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous antihypertensive, antidiabetic, and antimicrobial agents[1][2]. Traditionally, synthesizing these highly decorated heterocycles required tedious, multi-step linear pathways characterized by low atom economy, extensive purification steps, and high solvent waste.
To circumvent these bottlenecks, the field has shifted toward One-Pot Multicomponent Reactions (MCRs) . By combining three or four reactants in a single vessel, MCRs allow for the rapid assembly of complex 1,4-dihydroquinolines and 1,2-dihydroquinolines with near-perfect atom economy and operational simplicity[1][3].
Mechanistic Pathway & Logical Design
The success of a multicomponent reaction relies on orchestrating a precise sequence of events where intermediates form in situ and react selectively without destructive cross-talk. In the catalyst-free, four-component synthesis of 1,4-dihydroquinolines, the reaction is driven by a cascade of condensation, addition, and cyclization steps[1].
The Causality of Reagent Selection:
-
The Hydrophobic Effect in Water: Using water as a solvent is a deliberate, strategic choice. Because the organic substrates (aldehydes, malononitrile, resorcinol) are poorly soluble in water, the hydrophobic effect forces them to aggregate into microscopic droplets. This aggregation drastically increases the effective local concentration of the reactants, accelerating the reaction without the need for a traditional catalyst[1][2].
-
Ammonium Acetate as a Controlled Promoter: Ammonium acetate is chosen over aqueous ammonia because it acts as a self-buffering nitrogen source. Upon heating, it slowly dissociates to release a steady, controlled concentration of ammonia ( NH3 ). This slow release prevents uncontrolled side-reactions (like rapid polymerization) and facilitates the final intramolecular cyclization[1].
Figure 1: Mechanistic cascade logic for the 4-component synthesis of 1,4-dihydroquinolines.
Experimental Methodologies: Catalyst-Free Workflows
The following protocols detail the synthesis of substituted 1,4-dihydroquinolines utilizing green chemistry principles.
Protocol A: Microwave-Assisted Aqueous Synthesis[1]
Microwave dielectric heating specifically targets polar water molecules and reaction intermediates, overcoming the activation energy barrier of the final cyclization step in minutes rather than hours.
Reagents Required:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Resorcinol or 2-Naphthol (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Deionized water (10 mL)
Step-by-Step Procedure:
-
Reagent Assembly: In a 50 mL microwave-safe glass vessel, sequentially add the aromatic aldehyde, malononitrile, resorcinol, and ammonium acetate.
-
Solvent Addition: Suspend the solid mixture in 10 mL of deionized water.
-
Irradiation: Place the vessel in a controlled laboratory microwave synthesizer. Irradiate at a maximum power of 900 W for 6–10 minutes.
-
Observation: Monitor for the precipitation of a solid mass. This phase separation drives the equilibrium forward (Le Chatelier's principle). Cool the vessel to room temperature.
-
Isolation: Filter the solid deposit under vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove unreacted ammonium acetate and water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure product.
Protocol B: Ultrasonic-Mediated Aqueous Synthesis[2]
Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This mechanically shears the hydrophobic droplets, vastly increasing the surface area for the aqueous ammonia to react with the organic intermediates.
Modifications from Protocol A:
-
Increase Ammonium acetate to 2.5 mmol[2].
-
Energy Input: Instead of a microwave, suspend the reaction flask in an ultrasonic bath maintained at 60 °C. Ensure the liquid level inside the flask is slightly lower than the bath water level for optimal acoustic wave transfer. Sonicate for 60–90 minutes[2].
-
Proceed with the same isolation and purification steps.
Figure 2: Step-by-step experimental workflow for the one-pot synthesis of dihydroquinolines.
Advanced Metal-Catalyzed Alternatives
While catalyst-free aqueous protocols are ideal for standard 1,4-dihydroquinolines, synthesizing highly functionalized or regioselective scaffolds often requires catalytic intervention:
-
Coumarin-Fused Dihydroquinolines: A three-component reaction between 4-hydroxycoumarin, aldehydes, and aromatic amines can be catalyzed by Bismuth triflate ( Bi(OTf)3 ) in water under microwave irradiation, providing an environmentally benign route to complex fused systems[4].
-
Regioselective 1,2-Dihydroquinolines: A solvent-free, MgBr2 -catalyzed multicomponent reaction between anilines and ketones provides strict regiocontrol for 1,2-dihydroquinolines, yielding a single major regioisomer[3].
-
3,4-Dihydroquinolinones: For ultra-complex scaffolds, a Rh/Pd/Cu multimetal catalyst system enables a conjugate-addition/amidation cascade in a single vessel without intermediate workup[5].
Quantitative Data & Optimization
The table below summarizes the optimization landscape, demonstrating the superior efficiency of non-conventional energy sources (Microwave/Ultrasound) over traditional thermal heating.
| Synthetic Protocol | Components | Catalyst | Solvent | Energy Source / Temp | Reaction Time | Isolated Yield (%) |
| Conventional Heating | 4-Component | None | Water | Thermal / 60 °C | 4 hours | 75 – 85% |
| Ultrasonic-Mediated | 4-Component | None | Water | Ultrasound / 60 °C | 60 – 90 min | 90 – 97% |
| Microwave-Assisted | 4-Component | None | Water | Microwave / 900 W | 6 – 10 min | 92 – 98% |
| Lewis Acid MCR | 3-Component | Bi(OTf)3 | Water | Microwave / 140 °C | 10 – 20 min | 85 – 95% |
| Multimetal MCR | 3-Component | Rh/Pd/Cu | t-Amyl OH | Thermal / 110 °C | 12 – 24 hours | 70 – 89% |
Self-Validating Quality Control & Troubleshooting
A robust protocol must be a self-validating system. The catalyst-free aqueous multicomponent reaction inherently acts as its own quality control checkpoint:
-
Visual Validation: Because the starting materials (ammonium acetate, malononitrile, resorcinol) possess moderate-to-high aqueous solubility, the initial reaction mixture is a suspension that partially clarifies upon heating. The target highly-fused dihydroquinoline, however, is intensely hydrophobic. The sudden formation of a dense, often colored precipitate is a direct visual confirmation of successful cascade cyclization [1][2].
-
Troubleshooting: If the solution remains clear after the allotted time, the Knoevenagel condensation has likely failed. This is most commonly caused by degraded, moisture-exposed malononitrile. Ensure malononitrile is stored in a desiccator and freshly prepared.
-
Self-Purification: The filtration step inherently removes unreacted water-soluble precursors, meaning the crude filter cake is often >90% pure before recrystallization, drastically reducing downstream processing time.
References
-
Title: Multicomponent Multicatalyst Reactions (MC)2R: One-Pot Synthesis of 3,4-Dihydroquinolinones Source: organic-chemistry.org URL: 5
-
Title: A new catalyst-free microwave-assisted one-pot four-component synthesis of 1,4-dihydroquinolines in aqueous media Source: sciforum.net URL: 1
-
Title: Ultrasonic-mediated catalyst-free rapid protocol for the multicomponent synthesis of dihydroquinoline derivatives in aqueous media Source: tandfonline.com URL: 2
-
Title: Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies Source: rsc.org URL: 4
-
Title: Regioselective Synthesis of 1,2-Dihydroquinolines by a Solvent-Free MgBr2-Catalyzed Multicomponent Reaction Source: researchgate.net URL: 3
Sources
- 1. sciforum.net [sciforum.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00630E [pubs.rsc.org]
- 5. Multicomponent Multicatalyst Reactions (MC)2R: One-Pot Synthesis of 3,4-Dihydroquinolinones [organic-chemistry.org]
Application Note: 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists
Executive Summary
The transition from flat, heteroaromatic scaffolds to structurally complex, sp³-rich molecules is a cornerstone of modern drug discovery—often termed the "escape from flatland." 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline (1-Ac-8-OH-THQ) represents a highly strategic evolution of the classic 8-hydroxyquinoline (8-HQ) chelator. By saturating the pyridine ring and acetylating the resulting secondary amine, chemists generate a versatile, non-basic, sp³-enriched pharmacophore. This guide details the structural rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this compound in targeted drug development.
Structural Rationale & Pharmacophore Mapping
To understand the utility of 1-Ac-8-OH-THQ, we must analyze the causality behind its structural modifications.
-
Saturation of the Heterocycle (THQ Core): The reduction of 8-HQ to 8-hydroxy-1,2,3,4-tetrahydroquinoline introduces three-dimensional character. This disrupts the planar geometry, which historically contributes to poor aqueous solubility and off-target intercalation with DNA. The THQ scaffold is heavily associated with neuroprotective properties and improved pharmacokinetic profiles 1.
-
N-Acetylation: The newly formed secondary amine in the THQ core is basic (pKa ~5.0). Highly basic amines are notorious for binding to the hERG potassium channel (causing cardiotoxicity) and becoming trapped in acidic lysosomes. N-acetylation neutralizes this basicity, restricts the ring conformation (favoring a specific half-chair geometry), and fine-tunes the lipophilicity.
-
The 8-Hydroxyl Vector: With the nitrogen masked as an amide, the 8-OH group becomes an exclusive, highly addressable vector. It can serve as a critical hydrogen-bond donor/acceptor in kinase or epigenetic target binding, or act as an anchor point for PROTAC linker attachment 2.
Logical mapping of the 1-acetyl-8-hydroxy-1,2,3,4-THQ pharmacophore in drug design.
Physicochemical Profiling
The step-wise modification from 8-HQ to 1-Ac-8-OH-THQ significantly alters the molecule's physicochemical properties, directly impacting its behavior in biological assays.
| Property | 8-Hydroxyquinoline (8-HQ) | 8-Hydroxy-1,2,3,4-THQ | 1-Acetyl-8-hydroxy-1,2,3,4-THQ |
| Aromaticity (N-Ring) | Aromatic (Planar) | Saturated (sp³) | Saturated (sp³) |
| Nitrogen State | Basic Pyridine | Secondary Amine | Neutral Amide |
| Calculated LogP (cLogP) | ~2.02 | ~1.85 | ~2.20 |
| Topological PSA (Ų) | 33.1 | 32.3 | 49.3 |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 2 | 2 | 2 |
| Primary Utility | Metal Chelation, Antimicrobial | Neuroprotection, Intermediate | Pharmacophore, Target Scaffold |
Experimental Workflows & Protocols
Protocol A: Chemoselective Synthesis & Self-Validation
Synthesizing 1-Ac-8-OH-THQ requires precise chemoselectivity. The goal is to acetylate the nitrogen without permanently masking the critical 8-hydroxyl group.
Expert Insight & Causality: During the initial hydrogenation, a Rhodium (Rh) catalyst is strictly preferred over Palladium (Pd/C). Palladium carries a high risk of catalyzing the hydrogenolysis of the phenolic C-O bond, which would irreversibly destroy the 8-hydroxyl vector. Rhodium ensures the selective reduction of the heteroaromatic ring under mild conditions 3. For the acetylation step, while the secondary amine is more nucleophilic than the phenol, trace O-acetylation (forming the N,O-diacetate) is common. Therefore, we implement a self-validating basic hydrolysis step . Because phenolic esters are highly labile to mild base, whereas N-acetyl amides are highly stable, treating the crude mixture with K₂CO₃/MeOH guarantees 100% chemopurity of the target N-acetylated phenol.
Experimental workflow for the chemoselective synthesis of 1-acetyl-8-hydroxy-1,2,3,4-THQ.
Step-by-Step Methodology:
-
Hydrogenation: Suspend 8-hydroxyquinoline (100 mmol) and Rh/C catalyst (or polymer-supported Rh) in 500 mL of water/methanol. Purge the reactor with H₂ gas 5 times. Stir at 25°C under 1 atm of H₂ for 40–60 minutes until hydrogen uptake ceases. Filter through Celite and concentrate to yield 8-hydroxy-1,2,3,4-THQ.
-
Acetylation: Dissolve 8-hydroxy-1,2,3,4-THQ (50 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (TEA, 55 mmol) and cool the flask to 0°C.
-
Add acetic anhydride (52.5 mmol) dropwise over 15 minutes. Stir at 0°C for 2 hours.
-
Self-Validating Hydrolysis: Concentrate the DCM under reduced pressure. Resuspend the crude residue in Methanol (150 mL). Add K₂CO₃ (25 mmol) and stir at room temperature for 1 hour. Logic: This step selectively cleaves any accidental O-acetate, leaving the N-acetate intact.
-
Workup: Neutralize with 1M HCl, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield pure 1-Ac-8-OH-THQ.
Protocol B: O-Alkylation for Linker Attachment (PROTACs/Bivalent Drugs)
Once the N-acetyl core is secured, the 8-hydroxyl group can be alkylated to attach functional linkers (e.g., PEG chains or alkyl halides) for targeted protein degrader (PROTAC) synthesis.
Step-by-Step Methodology:
-
Dissolve 1-Ac-8-OH-THQ (10 mmol) in anhydrous DMF (30 mL).
-
Add anhydrous K₂CO₃ (25 mmol). Logic: K₂CO₃ is perfectly tuned to deprotonate the phenol (pKa ~9.5) without risking amide hydrolysis.
-
Add the desired alkylating agent (e.g., 1-bromo-4-chlorobutane, 12 mmol).
-
Heat the reaction to 60°C for 8 hours under an inert atmosphere.
-
Quench with ice water (100 mL) and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the functionalized scaffold.
Applications in Targeted Drug Discovery
-
Epigenetic Modulators (Bromodomain Inhibitors): The N-acetyl moiety perfectly mimics the acetyl-lysine residue recognized by BET bromodomains (like BRD4). The adjacent THQ ring provides a stable, sp³-rich vector that fits snugly into the hydrophobic binding pocket, while the 8-OH group can be functionalized to interact with the WPF shelf of the protein.
-
Neuroprotective Agents: Tetrahydroquinoline derivatives have a well-documented history of modulating oxidative stress pathways in the central nervous system 1. The N-acetylation increases the compound's ability to passively cross the blood-brain barrier (BBB) by removing the polar, ionizable amine.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry / SciSpace. Available at:[Link]
Sources
Application Note: High-Resolution Flow Cytometry for Profiling Quinoline-Induced Cell Cycle Arrest
Introduction & Mechanistic Context
Quinoline and its derivatives constitute a highly versatile class of heterocyclic compounds with profound anticancer properties[1]. A primary mechanism of action for many quinoline-based agents is their ability to disrupt cell cycle progression, leading to cytostasis and subsequent apoptosis[2]. Whether acting as DNA intercalators, metal chelators, or direct kinase inhibitors, these compounds frequently trigger cell cycle arrest at specific checkpoints[3].
Understanding the precise phase of cell cycle arrest is critical for elucidating a compound's mechanism of action. For instance, clioquinol (a quinoline derivative) has been shown to suppress cell cycle progression in the S-phase via the p21, p27–cyclin E,A/Cdk2 pathway[4]. Conversely, other derivatives, such as the DNA intercalator 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ), arrest colon adenocarcinoma cells specifically at the G2/M phase[5].
The common mechanistic thread involves DNA damage or intercalation, which upregulates tumor suppressor proteins (like p53) and cyclin-dependent kinase (CDK) inhibitors (like p21/p27), ultimately halting the CDK-cyclin complexes required for cell cycle transit[2].
Quinoline-induced cell cycle arrest signaling pathway.
Quantitative Data Summary
To provide context for experimental design and dosing, the following table summarizes the bioactivity of various quinoline derivatives, highlighting their IC50 values and the specific cell cycle phases they arrest based on recent literature.
| Quinoline Derivative | Target Cell Line | IC50 Value | Cell Cycle Arrest Phase | Reference |
| Clioquinol | SMMC-7721 (Hepatoma) | ~5 µM | S-phase | [4] |
| MPSQ | COLO 205 (Colon) | 15 µM | G2/M-phase | [5] |
| Kokusaginine | HeLa (Cervical) | Dose-dependent | G2/M or S-phase | [6] |
| Compound 5a | MCF-7 (Breast) | Variable | S-phase | [3] |
| Quinoline-1,8-dione | HeLa (Cervical) | 30 µM (IC30 at 72h) | G0/G1, S, or G2/M | [7] |
Experimental Design & Causality (E-E-A-T Principles)
A robust flow cytometry protocol is not merely a sequence of steps; it is a self-validating system. When analyzing quinoline-induced cell cycle arrest using Propidium Iodide (PI), several critical methodological choices must be understood:
-
Why 70% Ethanol Fixation? Ethanol dehydrates the cells, coagulating proteins and permeabilizing the plasma membrane without destroying the nuclear architecture. This allows the PI dye to reach the DNA. Adding ethanol dropwise while vortexing is critical to prevent cell clumping, which would otherwise manifest as false doublets or polyploid artifacts during acquisition[7].
-
Why RNase A? PI is a stoichiometric intercalating dye that binds to both DNA and double-stranded RNA. If RNA is not enzymatically degraded by RNase A, the fluorescence signal will overestimate the DNA content, blurring the distinct G0/G1, S, and G2/M peaks[7].
-
The Importance of Harvesting Floating Cells: Quinoline-induced G2/M arrest or early apoptosis often causes cells to round up and detach from the culture flask. Discarding the supernatant during the wash steps would artificially deplete the arrested population, severely skewing the cell cycle distribution data.
-
Self-Validating Controls: Every experiment must include an untreated vehicle control (to establish baseline cell cycle distribution) and positive controls (e.g., Nocodazole for G2/M arrest, Hydroxyurea for S-phase arrest) to ensure the flow cytometer's linear amplifiers are correctly calibrated to detect DNA content shifts.
Step-by-step workflow for propidium iodide cell cycle analysis.
Detailed Protocol: PI Staining for Cell Cycle Analysis
Materials Required
-
Target cancer cell line (e.g., HeLa, MCF-7, COLO 205)
-
Quinoline derivative (dissolved in DMSO)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[7]
-
Ice-cold 70% Ethanol
-
1X Phosphate-Buffered Saline (PBS)
-
Flow cytometer equipped with a 488 nm or 532 nm laser
Step-by-Step Methodology
Step 1: Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density of 2×105 cells/well and incubate overnight to allow for adherence[7].
-
Treat cells with the quinoline derivative at the predetermined IC50 concentration (refer to Table 1) alongside a vehicle control (e.g., 0.1% DMSO)[4].
-
Incubate for the desired duration (typically 24, 48, or 72 hours) to allow for cell cycle perturbation.
Step 2: Cell Harvesting
-
Collect the culture media from each well into a centrifuge tube. Crucial: This media contains floating, potentially arrested or apoptotic cells.
-
Wash the adherent cells with PBS, add trypsin-EDTA, and incubate until cells detach.
-
Neutralize the trypsin with complete media and pool the cell suspension with the previously collected media[7].
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the pellet once with cold PBS.
Step 3: Fixation
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing the tube, add 1.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate the fixed cells at -20°C for at least 2 hours (cells can be stored in this state for up to a month)[7].
Step 4: Washing and Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes. (Note: Fixed cells are buoyant; a higher spin speed is required).
-
Carefully decant the ethanol and wash the pellet twice with 1X PBS to rehydrate the cells.
-
Resuspend the cell pellet in 0.5 mL of the PI/RNase A staining solution[7].
-
Incubate in the dark at room temperature for 30 minutes to allow for complete RNA degradation and DNA intercalation.
Step 5: Flow Cytometry Acquisition & Doublet Discrimination
-
Analyze the stained cells using a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel (emission ~617 nm).
-
Doublet Discrimination (Critical Step): Plot PI-Area vs. PI-Width (or PI-Height). Gate strictly on single cells. Doublets (two clumped G0/G1 cells) will have the same DNA content (Area) as a single G2/M cell but a larger Width. Failing to gate out doublets will result in a false elevation of the G2/M phase population.
-
Acquire at least 10,000 single-cell events per sample. Use linear scaling for the PI parameter to accurately visualize the 2N (G0/G1) and 4N (G2/M) DNA content peaks.
References
-
Benchchem. "Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview." Benchchem. 2
-
Iqbal, J., & Ejaz, S. A. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PMC. 3
-
"Comprehensive review on current developments of quinoline-based anticancer agents." Arab Journal of Chemistry. 1
-
"Induction of cell cycle arrest via the p21, p27–cyclin E,A/Cdk2 pathway in SMMC-7721 hepatoma cells by clioquinol." srce.hr. 4
-
Benchchem. "Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols." Benchchem. 7
-
"Cell Cycle Arrest and Induction of Apoptosis in Colon Adenocarcinoma Cells by a DNA Intercalative Quinoline Derivative, 4-Morpholinopyrimido [4′,5′:4,5] Selenolo (2,3-b) Quinoline." Taylor & Francis. 5
-
"Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines." Bentham Science Publishers.6
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone in Biological Assays
Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of screening synthetic compounds. 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (MW: ~191.23 g/mol ) is a structurally intriguing molecule; however, its rigid hydrophobic tetrahydroquinoline core, combined with localized polar contacts (an N-acetyl group and a phenolic hydroxyl), makes it highly susceptible to aqueous insolubility and colloidal aggregation.
This guide provides a causal, mechanistic framework to diagnose and resolve these solubility issues, ensuring your assay readouts reflect true target engagement rather than physicochemical artifacts.
Section 1: Frequently Asked Questions (Mechanisms of Insolubility)
Q1: Why does 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone precipitate immediately when added to my assay buffer, even though my DMSO stock is perfectly clear? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the compound's hydrophobic core is fully solvated. When spiked directly into an aqueous buffer, the local concentration of water spikes before the compound can diffuse. The hydrophobic effect drives the compound molecules to self-associate rapidly to minimize contact with water, leading to nucleation and precipitation. This is exacerbated if the buffer is cold or lacks carrier proteins.
Q2: My assay shows excellent inhibition, but the dose-response curve is bell-shaped or unusually steep (Hill slope > 2). Is this real? A2: Proceed with extreme caution. A steep Hill slope or a bell-shaped curve is a hallmark of colloidal aggregation (). At concentrations above its Critical Aggregation Concentration (CAC), the compound forms sub-micron particles (typically 50–800 nm in radius). These colloids non-specifically adsorb and sequester target proteins, causing artifactual inhibition—a false positive ().
Q3: How can I definitively prove whether my compound is acting as a true 1:1 inhibitor or a colloidal aggregator? A3: Colloidal interactions are highly sensitive to mild surfactants and competing proteins, whereas specific lock-and-key binding is usually not. The gold standard diagnostic is the Detergent-Sensitivity Test (). Adding a trace amount of a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt the colloids, restoring enzyme activity if the inhibition was artifactual. Alternatively, pre-incubating with Bovine Serum Albumin (BSA) provides a "decoy" surface for the colloids, rescuing your target protein ().
Section 2: Diagnostic & Resolution Workflows
Caption: Workflow for diagnosing and resolving compound solubility and aggregation issues.
Caption: Mechanistic divergence between specific target binding and colloidal protein sequestration.
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a High-Fidelity DMSO Master Stock
Causality Check: DMSO is highly hygroscopic. If the stock absorbs atmospheric water, the local dielectric constant changes, causing the hydrophobic tetrahydroquinoline core to prematurely nucleate and crash out of solution before you even begin your assay.
-
Equilibrate anhydrous DMSO (≥99.9%, packaged under Argon) to room temperature before opening to prevent condensation.
-
Weigh the lyophilized 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone powder using an analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Vortex vigorously for 2 minutes.
-
Self-Validating Step: Visually inspect against a light source. The solution must be optically clear.
-
Aliquot immediately into single-use amber glass vials (to prevent plasticizer leaching and hygroscopic water uptake). Store at -20°C.
Protocol 2: The "Step-Down" Aqueous Dilution Strategy
Causality Check: Direct injection of a DMSO stock into a large aqueous volume creates transient micro-environments of extreme supersaturation. A step-down dilution allows the compound to equilibrate gradually, while biocompatible excipients coat the hydrophobic surfaces to lower the free energy of the monomeric state.
-
Prepare an intermediate dilution plate using 100% DMSO to create your desired dose-response concentrations.
-
Transfer the intermediate stocks into a secondary plate containing assay buffer supplemented with 0.05% Pluronic F-127 to make a 10X working solution. Mix by gentle pipetting, not vortexing, to avoid foaming.
-
Dispense the 10X working solution into the final assay volume.
-
(Alternative): For high-throughput settings, utilize acoustic liquid handling (e.g., Echo®) to dispense nanoliter volumes of DMSO directly into the assay buffer, bypassing the intermediate aqueous step entirely.
Protocol 3: Detergent-Sensitivity Counter-Screen (Self-Validating System)
Causality Check: Colloidal aggregates are held together by weak non-covalent hydrophobic interactions. Non-ionic detergents intercalate into these aggregates, dispersing them into mixed micelles. If your compound's inhibitory activity disappears upon adding detergent, it was acting as a promiscuous colloidal aggregator.
-
Prepare two identical sets of your biochemical assay buffer:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100.
-
-
Run the dose-response of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone in both buffers side-by-side.
-
Calculate the IC₅₀ for both conditions.
-
Validation: A >5-fold rightward shift in the IC₅₀, or a complete loss of activity in Buffer B, confirms the compound is a colloidal aggregator. If the IC₅₀ remains identical, you have validated true 1:1 target engagement.
Section 4: Quantitative Excipient Guidelines
When modifying your assay buffer to accommodate 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, use the following empirically validated parameters to maintain compound solubility without disrupting biological targets.
Table 1: Impact of Solubilizing Excipients on Compound Behavior
| Excipient | Recommended Concentration | Mechanism of Action | Impact on Critical Aggregation Concentration (CAC) | Assay Compatibility |
| DMSO | ≤ 1.0% (v/v) | Primary solvent; lowers dielectric constant | Minimal increase | High (Biochemical & Cell-based) |
| Triton X-100 | 0.01% - 0.05% (v/v) | Non-ionic surfactant; forms mixed micelles | Increases CAC by 10-100x | Biochemical only (Lyses cells) |
| Tween-20 | 0.01% - 0.05% (v/v) | Mild non-ionic surfactant; disrupts colloids | Increases CAC by 10-50x | Biochemical only |
| Pluronic F-127 | 0.05% - 0.1% (w/v) | Biocompatible block copolymer; coats monomers | Increases CAC by 5-20x | High (Biochemical & Cell-based) |
| BSA | 0.1 - 1.0 mg/mL | Carrier protein; acts as a colloidal "decoy" | No effect on CAC (prevents sequestration) | High (Biochemical & Cell-based) |
Section 5: References
-
A Specific Mechanism of Nonspecific Inhibition Source: Journal of Medicinal Chemistry (McGovern et al., 2003) URL:[Link]
-
Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors Source: Journal of the American Chemical Society (Coan & Shoichet, 2008) URL:[Link]
-
An Aggregation Advisor for Ligand Discovery Source: Journal of Medicinal Chemistry / NIH PMC (Irwin et al., 2015) URL:[Link]
-
Colloidal aggregation confounds cell-based Covid-19 antiviral screens Source: bioRxiv (Shoichet Lab, 2023) URL:[Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology Application Notes URL:[Link]
Technical Support Center: Stability & Troubleshooting for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Welcome to the Technical Support Center for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone . As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with mechanistic insights, self-validating experimental protocols, and actionable troubleshooting strategies.
Understanding the specific chemical vulnerabilities of this N-acetylated phenolic compound is critical. While the N-acetyl group provides stability to the tetrahydroquinoline nitrogen, the 8-hydroxyl (phenolic) moiety remains highly susceptible to oxidative and pH-dependent degradation. This guide aligns with [1] to ensure your analytical methods are genuinely stability-indicating.
Frequently Asked Questions (FAQs)
Q: Why does my aqueous stock solution turn pink or brown over time? A: This discoloration is the hallmark of oxidative degradation. The electron-rich phenolic ring undergoes auto-oxidation to form phenoxyl radicals. These radicals rapidly couple to form highly conjugated dimeric or polymeric species, which absorb light in the visible spectrum (appearing pink or brown). This process is accelerated by dissolved oxygen, light exposure, and trace transition metals.
Q: How does pH influence the solution stability of this compound? A: The compound exhibits a U-shaped pH-stability profile due to two distinct degradation mechanisms:
-
Alkaline pH (> 8.0): The 8-hydroxyl group deprotonates to form a phenoxide anion. This negative charge donates significant electron density into the aromatic ring, drastically lowering the molecule's oxidation potential and accelerating oxidative degradation.
-
Acidic pH (< 3.0): The N-acetyl group (amide bond) becomes susceptible to acid-catalyzed hydrolysis, yielding 8-hydroxy-1,2,3,4-tetrahydroquinoline and acetic acid.
-
Optimal Stability: Formulate solutions in buffered media between pH 4.5 and 6.0 , where the phenol remains protonated and the amide is stable.
Q: Can I store working stock solutions in DMSO at room temperature? A: No. DMSO is inherently hygroscopic and often contains trace peroxides and dissolved oxygen, which will initiate radical degradation of the phenol. For long-term storage, prepare stock solutions in degassed, anhydrous solvents (e.g., HPLC-grade Acetonitrile), purge the vial headspace with argon, and store at -20°C.
Mechanistic Degradation Pathways
To effectively troubleshoot stability issues, you must understand the causality behind the degradation. The diagram below illustrates the primary pathways affecting 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone under various stress conditions.
Oxidative and hydrolytic degradation pathways of the target phenolic amide.
Troubleshooting Guide: Analytical Discrepancies
Issue: Inconsistent HPLC peak areas and poor mass balance over time.
Root Cause: When conducting stability studies, a loss of the main API peak without a proportional appearance of degradation peaks indicates poor mass balance. For this compound, phenoxyl radical coupling creates insoluble polymeric degradants that precipitate out of solution or bind irreversibly to the HPLC column frit. Resolution (Self-Validating Approach):
-
Switch to LC-MS/DAD: Utilize a Diode-Array Detector (DAD) to scan across 200-400 nm to catch highly conjugated, late-eluting dimers.
-
Solvent Matching: Ensure your sample diluent contains at least 50% organic modifier (e.g., Methanol or Acetonitrile) to keep hydrophobic polymeric degradants in solution prior to injection.
-
Mass Balance Calculation: Continuously calculate: (Area of API + Σ Area of Degradants) / Initial Area of API. If this value drops below 90%, you are losing degradants to precipitation or volatility.
Validated Experimental Protocols
To prove that your analytical method can detect all potential changes in the API, you must perform forced degradation studies[2][3]. The following protocols are designed to be self-validating systems.
Protocol A: Comprehensive Oxidative Stress Testing
Causality Check: We use both Hydrogen Peroxide ( H2O2 ) and Azobisisobutyronitrile (AIBN). Peroxides generate hydroxyl radicals that attack nucleophilic centers, while AIBN generates carbon-centered radicals that initiate chain reactions, revealing alternative oxidative pathways[2].
Step-by-Step Methodology:
-
Preparation: Prepare a 1.0 mg/mL stock solution of the API in degassed HPLC-grade Acetonitrile.
-
Aliquotting: Transfer 1 mL of the stock into two separate amber glass HPLC vials (Vial A and Vial B).
-
Stress Induction:
-
Vial A (Peroxide): Add 100 µL of 3.0% H2O2 .
-
Vial B (Radical): Add 10 mg of AIBN.
-
-
Incubation: Seal and incubate both vials at 40°C in a dark thermomixer.
-
Quenching (Critical Step): At exactly 2, 6, and 24 hours, extract 100 µL aliquots. Quench Vial A with 10 µL of 10% sodium metabisulfite to destroy residual peroxide. Rapidly cool Vial B to 4°C. Failure to quench will result in ongoing degradation inside the autosampler, skewing your kinetic data.
-
Analysis: Inject immediately via LC-MS. Target a degradation window of 10% to 20% . Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller fragments), which obscures the primary degradation pathway.
Protocol B: pH-Stability Profiling
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).
-
Spiking: Spike the API stock into each buffer to achieve a final concentration of 0.1 mg/mL. Ensure the final organic solvent concentration does not exceed 5% to prevent buffer precipitation.
-
Sampling: Incubate at 25°C and 40°C. Sample at Days 0, 1, 3, and 7.
-
Monitoring: Monitor for the appearance of 8-hydroxy-1,2,3,4-tetrahydroquinoline (hydrolysis product) and quinone-imines (oxidation products).
Forced degradation workflow aligned with ICH Q1A(R2) stability guidelines.
Quantitative Stability Data Summary
The following table summarizes the expected quantitative outcomes and risk levels associated with standard forced degradation conditions for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
| Stress Condition | Reagent / Environment | Target Degradation | Primary Expected Degradant | Risk Level |
| Acidic Hydrolysis | 0.1 N HCl, 40°C | 10 - 15% | 8-hydroxy-1,2,3,4-tetrahydroquinoline | Moderate |
| Basic Hydrolysis | 0.1 N NaOH, 40°C | 15 - 20% | Phenoxide-driven dimers (Brown ppt) | High |
| Oxidation (Peroxide) | 3% H2O2 , 25°C | 10 - 20% | Quinone-imine derivatives | High |
| Oxidation (Radical) | AIBN, 40°C | 10 - 20% | Polymeric species / Ring cleavage | Moderate |
| Thermal (Solution) | pH 5.0 Buffer, 60°C | < 5% | Intact API (Thermally stable) | Low |
| Photolytic | UV/Vis (ICH Q1B) | 5 - 10% | Photoreduction products | Moderate |
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena. Available at:[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]
Sources
Green chemistry approaches to synthesizing dihydroquinolinones
Welcome to the Technical Support & Troubleshooting Center for the Green Synthesis of Dihydroquinolinones (DHQOs). As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical green chemistry principles and the physical realities of the laboratory bench.
DHQOs are privileged pharmacological scaffolds, but their traditional synthesis often relies on harsh conditions, toxic organic solvents, and poor atom economy[1],[2]. Here, we troubleshoot modern, sustainable methodologies—ranging from aqueous micellar catalysis to visible-light-driven carbonylation. Every protocol provided here is designed as a self-validating system , ensuring you can verify the physicochemical integrity of your reaction at critical checkpoints before proceeding.
Section 1: Aqueous & Micellar Catalysis
Methodology Focus: Water-Tolerant Lewis Acids & Surfactant-Mediated Micro-emulsions
Traditional organic solvents are the largest contributor to pharmaceutical waste[3]. Transitioning to water requires overcoming the thermodynamic barrier of hydrophobic substrate insolubility.
Q: My intramolecular cyclization of o-aminochalcones using Zirconyl Nitrate in aqueous ethanol is stalling at low conversion. Why? Causality & Solution: 1 that activates the carbonyl group for cyclization[1]. However, if your reaction stalls, the causality is likely a mass transfer limitation, not catalyst deactivation. Highly hydrophobic o-aminochalcones aggregate in the 1:1 aqueous ethanol medium, severely reducing the interfacial surface area available for the catalyst[1]. Actionable Fix: Transition to a micellar catalysis framework using a designer surfactant (e.g., TPGS-750-M).3, creating a highly concentrated lipophilic core where the reaction occurs efficiently at room temperature[3].
Protocol 1: Self-Validating Micellar Cyclization
-
Preparation: Dissolve 2 wt% designer surfactant in degassed HPLC-grade water.
-
Substrate Addition: Add the o-aminochalcone and catalyst (e.g., 20 mol% ZrO(NO3)2 )[1].
-
Validation Checkpoint: Stir the mixture at room temperature. The solution must transition to a milky, opaque appearance. This optical property confirms the formation of a stable micro-emulsion. If the mixture remains clear with floating solids, your surfactant concentration is below the Critical Micelle Concentration (CMC); add more surfactant.
-
Reaction & Workup: Stir until completion (monitored by TLC). Extract with a minimal volume of a green solvent (e.g., EtOAc). The aqueous phase containing the catalyst and surfactant can be directly recycled[3].
Workflow of micellar catalysis in water, highlighting self-assembly and catalyst recycling.
Section 2: Deep Eutectic Solvents (DES) & Multicomponent Reactions
Methodology Focus: Choline Chloride-based DES for Povarov Reactions 4 by maximizing atom economy and minimizing intermediate purification[4].
Q: When performing a diastereoselective multicomponent Povarov reaction in a Choline Chloride/Zinc Chloride ( ChCl/ZnCl2 ) DES, I am getting poor yields and a gummy, intractable mixture. How do I fix this? Causality & Solution: 5 (via Lewis acid ZnCl2 and hydrogen bonding)[5]. The "gummy" texture indicates a breakdown of the eutectic network, often caused by the introduction of adventitious water or an incorrect molar ratio of the hydrogen bond donor to acceptor. At room temperature, high viscosity severely limits diffusion[6]. Actionable Fix: Ensure the ChCl/ZnCl2 is prepared in a strict 1:2 molar ratio and dried under a vacuum before use[5]. Elevate the reaction temperature to 60°C to exponentially decrease viscosity, restoring proper mass transfer and allowing the cascade imine-formation/aza-Diels-Alder cyclization to proceed efficiently.
Protocol 2: Self-Validating DES-Mediated MCR
-
DES Synthesis: Mix Choline Chloride and ZnCl2 (1:2 molar ratio) at 80°C until a clear, homogeneous liquid forms.
-
Validation Checkpoint: Cool a small aliquot to room temperature. The liquid must remain fluid and not crystallize. Crystallization indicates moisture contamination or improper stoichiometric ratios. Do not proceed until a stable eutectic is formed.
-
Reaction: Add the aniline, aldehyde, and dienophile directly to the DES[5]. Stir at 60°C.
-
Isolation: Add water to crash out the dihydroquinolinone product. The DES components dissolve in water, driving precipitation and allowing easy filtration[5].
Section 3: Photocatalytic & Base-Metal Carbonylative Cyclization
Methodology Focus: Visible-Light-Induced Copper Catalysis 2[2].
Q: During the visible-light-induced, copper-catalyzed carbonylative cyclization of arylthianthrenium salts, I am observing linear acyl byproducts instead of the cyclized dihydroquinolinone. What is the mechanistic failure? Causality & Solution: This reaction relies on a delicate kinetic balance. The copper catalyst, excited by blue light, facilitates a Single Electron Transfer (SET) to generate an aryl radical, which then inserts CO to form an acyl radical[7].7[7]. Actionable Fix: This is a CO-pressure and alkene-substitution issue. Ensure CO pressure is maintained (e.g., 40 bar) to drive the equilibrium toward the acyl radical[7]. Additionally, check the substitution pattern of your alkene; sterically hindered alkenes slow the cyclization rate, allowing side reactions to outcompete ring closure.
Protocol 3: Self-Validating Photocatalytic Carbonylation
-
Preparation: In a pressure reactor, combine the arylthianthrenium salt, alkene, and Cu-catalyst in a suitable green solvent.
-
Pressurization: Purge the system with CO gas and pressurize to 40 bar[7].
-
Validation Checkpoint: Monitor the pressure gauge for 5 minutes before turning on the light source. A rapid, unexpected drop in CO pressure indicates a system leak, not consumption, as the SET process has not yet initiated.
-
Irradiation: Irradiate with blue LEDs at 60°C for 24 hours[7]. Depressurize carefully and purify.
Mechanistic pathway for visible-light-induced, Cu-catalyzed carbonylative cyclization.
Quantitative Data Summary
| Methodology | Catalyst | Solvent System | Typical Yield (%) | Sustainability Metric | Key Advantage |
| Lewis Acid Cyclization | ZrO(NO3)2⋅nH2O | 1:1 Aq. Ethanol | 88–98% | Low E-Factor | Mild conditions, 50°C[1] |
| Micellar Catalysis | Fe/ppm Cu or Pd | Water + Surfactant | >85% | Recyclable Aqueous Phase | Room temp, ppm catalyst[3] |
| Multicomponent Povarov | ChCl/ZnCl2 (1:2) | Deep Eutectic Solvent | 77–85% | Biodegradable Solvent | Diastereoselective, one-pot[5] |
| Radical Alkylarylation | FeCl2⋅4H2O | DMF / Greener Alts | Up to 91% | Avoids Toxic Silver Salts | Excellent diastereoselectivity[8] |
| Photo-Carbonylation | Cu-catalyst + Light | Various | ~73% | Renewable Energy Driven | Uses CO, switchable rings[7],[2] |
Sources
- 1. Zirconyl Nitrate as an Efficient Catalyst for Facile Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives in Aqueous Medium [organic-chemistry.org]
- 2. Renewable energy-driven synthesis of bioactive quinolinones through photocatalytic and electrochemical activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. acsgcipr.org [acsgcipr.org]
- 4. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controllable copper-catalysed photo-induced carbonylative cyclization to access dihydroquinolinones and oxindoles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09434H [pubs.rsc.org]
- 8. preprints.org [preprints.org]
Metal-free catalytic methods for dihydroquinolin-2(1H)-one synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize metal-free catalytic methodologies for synthesizing the 3,4-dihydroquinolin-2(1H)-one scaffold—a privileged pharmacophore found in numerous FDA-approved drugs (e.g., aripiprazole) and bioactive natural products.
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we dissect the causality behind experimental failures, provide self-validating protocols, and establish logical troubleshooting frameworks for three primary metal-free paradigms: Photoredox Catalysis, Radical-Initiated Oxidative Cyclization, and Asymmetric Organocatalysis.
MODULE 1: Visible-Light Photoredox Catalysis (Energy Transfer)
Q: My visible-light mediated 6π-photocyclization of N-arylacrylamides is stalling at <20% conversion when using organic photocatalysts like Thioxanthone. Adding more catalyst does not improve the yield. What is failing?
The Causality: You are likely experiencing triplet quenching due to incomplete deoxygenation. Thioxanthone (TX) operates via a Triplet Energy Transfer (EnT) mechanism rather than single-electron transfer (SET). Upon excitation by 405 nm light, TX undergoes rapid intersystem crossing (ISC) to its triplet state. Because ground-state molecular oxygen ( O2 ) is a triplet diradical, it acts as a highly efficient, diffusion-controlled quencher of the TX triplet state. If your solvent contains even trace dissolved oxygen, the energy transfer to the N-arylacrylamide substrate is completely intercepted, preventing the necessary conformational change and 1,3-hydrogen shift required for cyclization 1.
Fig 1: Triplet energy transfer mechanism for the 6π-photocyclization of N-arylacrylamides.
Standardized Protocol: Thioxanthone-Catalyzed 6π-Photocyclization
Self-Validating Workflow:
-
Preparation: To an oven-dried 10 mL Schlenk tube, add N-arylacrylamide (0.2 mmol) and 2-chlorothioxanthone (10 mol%).
-
Solvent Addition: Add 2.0 mL of a 1:1 mixture of 2,2,2-trifluoroethanol (TFE) and CHCl3 . Causality note: TFE stabilizes the polar transition states during the 1,3-hydrogen shift.
-
Strict Degassing (Critical): Perform three consecutive Freeze-Pump-Thaw cycles.
-
Self-Validation Check: During the final thaw cycle under static vacuum, there should be absolutely no micro-bubbles evolving from the solution. If bubbles appear, perform a fourth cycle.
-
-
Irradiation: Backfill with Argon. Irradiate the vial using a 405 nm LED array at room temperature for 14 hours.
-
Self-Validation Check: The solution should exhibit a persistent, faint fluorescence under the LED. Rapid bleaching to a colorless state indicates catalyst degradation or an air leak.
-
-
Workup: Remove the solvent in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).
MODULE 2: Radical-Initiated Oxidative Cyclization
Q: During the persulfate-mediated oxidative decarbonylative radical alkylation of cinnamamides with aliphatic aldehydes, my yields are poor, and I am isolating a significant amount of a 5-membered oxindole side product. How do I control the regioselectivity?
The Causality: In metal-free cascade oxidative decarbonylative radical alkylations, the aliphatic aldehyde is oxidized by the persulfate initiator (e.g., K2S2O8 ) to generate an alkyl radical. This radical adds to the alkene of the cinnamamide. The resulting intermediate can undergo either a 6-endo-trig cyclization (yielding the desired dihydroquinolin-2(1H)-one) or a 5-exo-trig cyclization (yielding an oxindole) 2.
The regioselectivity is heavily dictated by the electronic nature of the substituents on the aniline ring. Electron-donating groups (EDGs) stabilize the transition state for the 6-endo-trig cyclization by increasing the electron density at the ortho-position, facilitating the attack of the electrophilic radical. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, slowing down the 6-endo-trig pathway and allowing the kinetically favored 5-exo-trig (oxindole) pathway to compete or dominate.
Quantitative Data Summary: Substituent Effects on Regioselectivity
| Substituent on Aniline Ring (para) | Electronic Nature | 6-endo-trig Yield (DHQO) | Competing 5-exo-trig (Oxindole) |
| -OCH₃ | Strongly Donating | 82% | < 5% |
| -CH₃ | Weakly Donating | 75% | < 5% |
| -H (Unsubstituted) | Neutral | 68% | ~ 10% |
| -Cl | Withdrawing | 45% | ~ 20% |
| -CF₃ | Strongly Withdrawing | < 20% | Major Product |
Troubleshooting Action: If you must synthesize a derivative with an EWG, consider switching to a microwave-assisted protocol using formamide/N-methylformamide as the solvent/reagent, which accelerates the radical flux and forces the reaction to completion in ~10 seconds, often overriding subtle electronic deactivations 3.
Standardized Protocol: Persulfate-Mediated Decarbonylative Cyclization
-
Reagent Assembly: In a sealed tube, combine the N-arylcinnamamide (0.2 mmol) and K2S2O8 (0.4 mmol).
-
Solvent & Radical Precursor: Add fluorobenzene (PhF, 2 mL) and the aliphatic aldehyde (0.6 mmol). Causality note: PhF is used because it is highly resistant to hydrogen atom transfer (HAT) side reactions compared to standard ethereal solvents.
-
Thermal Initiation: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The heterogeneous mixture should gradually become more homogeneous as the persulfate is consumed and the radical cascade initiates.
-
-
Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO3 , extract with EtOAc (3 × 10 mL), dry over anhydrous Na2SO4 , and purify.
MODULE 3: Asymmetric Organocatalysis
Q: My bifunctional squaramide-catalyzed[4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones is yielding the correct 3,4-dihydroquinolin-2-one derivative, but with poor enantiomeric excess (ee < 40%). What are the critical parameters to adjust?
The Causality: Bifunctional squaramide organocatalysts induce asymmetry by creating a highly organized, rigid transition state through a dual hydrogen-bonding network. The squaramide NH protons activate the nitro group of the styrene, while the tertiary amine moiety deprotonates and coordinates the azlactone 4.
Poor ee is almost always caused by the disruption of this delicate H-bonding network. The presence of protic solvents, adventitious water, or running the reaction at too high a temperature increases the entropic flexibility of the transition state, leading to background racemic pathways.
Fig 2: Troubleshooting logic tree for resolving low enantioselectivity in [4+2] annulations.
Optimization Steps:
-
Solvent Switch: Immediately transition from coordinating solvents (like THF or MeCN) to strictly anhydrous, non-polar solvents like Dichloromethane (DCM) or Toluene.
-
Thermal Control: Lower the reaction temperature to -20 °C. While this will increase reaction time, the lower thermal energy prevents the substrates from escaping the chiral pocket of the squaramide catalyst.
Sources
Technical Support Center: Scale-Up Synthesis of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Welcome to the Process Development and Scale-Up Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone. Moving from milligram-scale discovery chemistry to multi-kilogram pilot production introduces critical challenges in heat transfer, chemoselectivity, and catalyst stability.
This center provides a mechanistic troubleshooting guide, self-validating experimental protocols, and quantitative process data to ensure a robust, chromatography-free scale-up.
Process Overview & Reaction Pathway
The synthesis consists of two primary transformations: the reduction of the pyridine ring of 8-hydroxyquinoline, followed by the highly chemoselective N-acetylation of the resulting secondary amine.
Fig 1: Two-step synthesis workflow and scale-up risk nodes for the target quinoline derivative.
Troubleshooting Guide & FAQs
Q1: During the hydrogenation of 8-hydroxyquinoline (Step 1), our reaction stalls at 60% conversion, and pushing the H2 pressure leads to over-reduction. How do we prevent this? A1: This is a classic case of catalyst poisoning combined with poor chemoselectivity. The causality lies in the strong coordination of the quinoline nitrogen's lone pair to traditional Pd/C or Pt surfaces, which blocks hydrogen activation. When pressure is increased to compensate, the thermodynamic driving force causes over-reduction of the phenolic benzene ring, yielding decahydroquinoline byproducts. Solution: Shift the electronic preference of your catalyst. Using a 5% Rh/Al2O3 catalyst under controlled pressure (e.g., 500 psi) selectively reduces the pyridine ring while leaving the phenol intact 1[1]. For an even safer scale-up that entirely avoids high-pressure hydrogen gas, implement a transfer hydrogenation using Hantzsch ester catalyzed by boric acid (B(OH)3). This method is highly chemoselective for the N-heterocycle 2[2].
Q2: In Step 2, we are observing 15-20% of the N,O-diacetyl byproduct. How do we achieve strict N-selectivity during scale-up? A2: 8-hydroxy-1,2,3,4-tetrahydroquinoline contains both a secondary amine and a phenolic hydroxyl group. Kinetically, the amine is a stronger nucleophile due to nitrogen's lower electronegativity. However, the addition of acetic anhydride (Ac2O) is highly exothermic. If the internal reactor temperature spikes above 30°C due to poor heat transfer on scale-up, the thermal energy overcomes the activation barrier for O-acetylation, shifting the reaction from kinetic to thermodynamic control 3[3]. Solution: Strictly limit Ac2O to 1.02–1.05 equivalents and throttle the addition rate to maintain an internal temperature of 20–25°C.
Q3: Column chromatography is unfeasible for our 10 kg batch. How do we isolate the final product if trace O-acetylation occurs? A3: Design a self-validating workup system that chemically corrects the impurity profile. The N-acetyl amide bond is highly stable to mild aqueous base, whereas the O-acetyl phenolic ester is labile. By incorporating a 0.5 M NaOH wash into your extraction protocol, any N,O-diacetyl impurity is selectively hydrolyzed back to the target N-acetyl phenol 4[4]. This guarantees a high-purity crude stream that can be directly crystallized.
Quantitative Data & Process Parameters
Table 1: Catalyst Chemoselectivity in 8-Hydroxyquinoline Hydrogenation
| Catalyst System | Hydrogen Source | Pressure | Temp (°C) | Conversion (%) | Selectivity (THQ vs Decahydro) |
|---|---|---|---|---|---|
| 10% Pd/C | H2 Gas | 1000 psi | 80 | 95 | Low (High over-reduction) |
| 5% Rh/Al2O3 | H2 Gas | 500 psi | 25 | 92 | High (>95%) |
| B(OH)3 / Hantzsch | Transfer (Organic) | Ambient | 60 | 87 | Excellent (>99%) |
Table 2: Temperature Impact on N- vs O-Acetylation Selectivity
| Internal Temp (°C) | Ac2O Equivalents | N-Acetyl Yield (%) | N,O-Diacetyl Impurity (%) |
|---|---|---|---|
| 0 - 5 | 1.05 | 75 (Incomplete) | < 1 |
| 20 - 25 | 1.05 | 94 | 2 - 3 |
| 40 - 50 | 1.05 | 60 | 35 |
| 20 - 25 | 1.50 | 40 | 58 |
Experimental Protocols
Protocol A: Pilot-Scale Transfer Hydrogenation (Synthesis of 8-Hydroxy-1,2,3,4-tetrahydroquinoline)
This protocol utilizes transfer hydrogenation to bypass the hazards of high-pressure H2 gas on scale-up.
-
Reactor Charging: To a clean, dry 50 L glass-lined reactor, charge 8-hydroxyquinoline (1.0 kg, 6.89 mol), Hantzsch ester (4.38 kg, 17.2 mol, 2.5 eq), and boric acid (B(OH)3) (64 g, 1.03 mol, 15 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (15 L) and initiate overhead stirring at 150 rpm.
-
Heating: Warm the reactor jacket to maintain an internal temperature of 60°C. Stir continuously for 18 hours.
-
Monitoring: Verify reaction completion via HPLC or TLC (Hexane/EtOAc 3:1). The highly iodine-active 1,2,3,4-tetrahydroquinoline intermediate should be clearly visible.
-
Workup: Cool the reactor to 20°C. Wash the organic mixture with saturated aqueous NaHCO3 (2 x 5 L) to remove boric acid and oxidized Hantzsch pyridine byproducts. Concentrate the organic layer under reduced pressure to yield the intermediate as a viscous, pale-yellow oil.
Protocol B: Chemoselective N-Acetylation & Self-Correcting Workup
This protocol incorporates a thermodynamic failsafe to ensure strict N-selectivity without chromatography.
-
Dissolution: Dissolve the crude 8-hydroxy-1,2,3,4-tetrahydroquinoline (approx. 1.0 kg, 6.7 mol) in ethyl acetate (10 L) in a 20 L jacketed reactor.
-
Cooling: Circulate chilled fluid through the jacket to bring the internal temperature to 15°C.
-
Acylation: Charge a dropping funnel with acetic anhydride (718 g, 7.03 mol, 1.05 eq). Add the anhydride dropwise over 2 hours, strictly controlling the jacket temperature to ensure the internal reaction temperature never exceeds 25°C.
-
Aging: Stir the mixture at 20°C for an additional 2 hours.
-
Acid Wash (Removal of unreacted amine): Quench the reaction by adding 2 L of water. Separate the phases. Wash the organic layer with 1M HCl (3 L) to extract any unreacted starting material.
-
Base Wash (Self-Correcting Hydrolysis): To hydrolyze any trace O-acetyl impurities, wash the organic layer with 0.5 M NaOH (3 L). Stir vigorously for 30 minutes at room temperature. The O-acetyl ester will cleave, returning to the desired N-acetyl phenol.
-
Neutralization & Isolation: Wash the organic layer with brine (3 L) until the pH is neutral. Dry over anhydrous Na2SO4, filter, and concentrate to 3 L.
-
Crystallization: Add heptane (3 L) slowly to the concentrated EtOAc solution while cooling to 5°C. Filter the resulting white/pale-yellow crystals and dry under vacuum at 40°C to yield pure 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
References
- Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (−). ACS Publications / NIH.
- Boric acid catalyzed chemoselective reduction of quinolines. RSC Advances.
- 1-Acetylamino-7-naphthol | 6470-18-4. Benchchem Technical Support.
- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry / NIH.
Sources
Preventing degradation of 8-hydroxyquinoline compounds during storage
Welcome to the Technical Support Center for 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 8-hydroxyquinoline compounds.
Question: What are the ideal storage conditions for solid 8-hydroxyquinoline (8-HQ) compounds?
Answer: Proper storage is the most critical factor in preventing degradation. For solid 8-HQ and its derivatives, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 15°C to 25°C.[1] For certain sensitive derivatives, such as salts, storage at -20°C may be necessary to minimize long-term degradation.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) whenever possible. This is especially important for long-term storage to prevent oxidation.
-
Light: 8-HQ is light-sensitive.[1][3][4] Always store containers in the dark or use amber vials to protect the compound from light exposure, which can catalyze photo-degradation.[4]
-
Container: Use tightly sealed containers to prevent exposure to moisture and air.[3][5][6] The original manufacturer's container is ideal.[5] Ensure the container is clearly labeled with the compound name, date received, and any known hazards.[7]
Question: My 8-hydroxyquinoline powder has turned from white/yellow to a darker brown color. What does this mean and can I still use it?
Answer: A color change, typically darkening, is a visual indicator of degradation.[1][4] This is often due to oxidation and/or polymerization reactions occurring upon exposure to air and light.[1][8]
Whether you can still use the compound depends on the tolerance of your specific application.
-
For non-quantitative or less sensitive applications: The compound may still be usable, but be aware that its purity is compromised.
-
For quantitative, clinical, or high-sensitivity applications: It is strongly advised to use a fresh, un-degraded lot. The presence of impurities can lead to inaccurate results, side reactions, or altered biological activity. Before use, you must re-characterize the material using a validated analytical method, such as HPLC, to determine its actual purity.
Question: What are the primary chemical factors that cause the degradation of 8-hydroxyquinoline?
Answer: The chemical structure of 8-hydroxyquinoline, with its electron-rich phenol ring and basic nitrogen atom, makes it susceptible to several degradation pathways:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[8][9] This can lead to the formation of colored quinone-type structures, such as quinoline-5,8-dione.[8]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1][4] The molecule can absorb light, leading to an excited state that is more reactive and can undergo decomposition.[10][11]
-
Hydrolysis: While the parent 8-HQ is stable, derivatives with hydrolyzable functional groups (e.g., esters, amides) can be susceptible to degradation in the presence of water, especially under acidic or basic conditions.[12][13]
-
Incompatibilities: Contact with strong acids, bases, and oxidizing agents should be avoided as they can catalyze degradation.[4][6]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides in-depth guidance for resolving specific stability-related problems you may encounter during your research.
Question: I am observing a new, unexpected peak in the HPLC chromatogram of my stored 8-HQ sample. How do I identify its cause?
Answer: The appearance of a new peak is a classic sign of degradation or contamination. The key is to systematically identify the source. This process involves understanding the potential degradation pathways and using analytical techniques to confirm the identity of the impurity.
The most likely cause is oxidation or photodegradation. The phenolic hydroxyl group on the 8-HQ ring is susceptible to oxidation, which can be accelerated by light and the presence of metal ions, leading to quinone-like products.[8]
Logical Workflow for Troubleshooting Compound Instability
The following workflow provides a systematic approach to diagnosing and resolving stability issues with 8-hydroxyquinoline compounds.
Caption: A step-by-step workflow for diagnosing and resolving stability issues.
Question: The purity of my 8-hydroxyquinoline compound is decreasing over time, even when stored in the dark and at a controlled temperature. What other factors could be at play?
Answer: If light and temperature have been properly controlled, consider these less obvious factors:
-
Atmosphere: Standard air contains ~21% oxygen. Storing the compound under an inert gas like argon or nitrogen is crucial for minimizing oxidative degradation over the long term. This is a standard practice for oxygen-sensitive compounds.
-
Moisture: 8-HQ compounds can be hygroscopic. Absorbed water can facilitate hydrolysis of sensitive derivatives or act as a medium for other reactions. Storing the compound in a desiccator can mitigate this.
-
Trace Metal Contamination: 8-Hydroxyquinoline is a powerful chelating agent for many metal ions, including iron (Fe³⁺) and copper (Cu²⁺).[14][15] These metal ions can themselves catalyze the oxidation of the 8-HQ molecule in a Fenton-like reaction.[9] Contamination can come from spatulas, glassware, or the synthesis process itself. Using metal-free equipment and high-purity reagents is essential.
-
Inherent Instability: The specific derivative you are working with may be inherently less stable than the parent 8-hydroxyquinoline. Functional groups added to the quinoline scaffold can alter its electronic properties and susceptibility to degradation.
Question: I need to prepare an aqueous solution of an 8-hydroxyquinoline derivative for my assay. How can I minimize degradation in solution?
Answer: Compounds are often significantly less stable in solution than in their solid state. The stability of 8-HQ in aqueous solutions is highly dependent on pH.[12]
-
pH Control: Buffer your solution carefully. The optimal pH for stability will depend on the specific derivative, but neutral or slightly acidic conditions are often preferable to basic conditions, which can deprotonate the phenol and make it more susceptible to oxidation.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability has been rigorously validated.
-
Degas Solvents: Remove dissolved oxygen from your aqueous buffer by sparging with an inert gas (argon or nitrogen) or by using a sonication/vacuum cycle before dissolving your compound.
-
Consider Antioxidants: For particularly sensitive assays, the addition of a small amount of a gentle antioxidant may be considered, but you must first validate that it does not interfere with your experiment.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a strong chelating agent like EDTA could sequester trace metals, but this may be counterproductive given that 8-HQ is itself a chelator. This approach should be used with caution and thorough validation.
Key Degradation Pathways of 8-Hydroxyquinoline
This diagram illustrates the primary mechanisms by which 8-hydroxyquinoline can degrade.
Caption: Major degradation pathways for 8-hydroxyquinoline compounds.
Data & Protocols
Table 1: Recommended Conditions for Forced Degradation Studies
Forced degradation or stress testing is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13] A degradation of 5-20% is typically targeted.[13]
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl; Room Temperature or Heat (e.g., 60°C) | Hydrolysis of susceptible functional groups (e.g., esters, amides) on 8-HQ derivatives.[12][13] |
| Base Hydrolysis | 0.1 M NaOH; Room Temperature or Heat (e.g., 60°C) | Hydrolysis of susceptible groups; potential for ring-opening under very harsh conditions.[12][13] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature | Oxidation of the phenol to a quinone; formation of N-oxides or other hydroxylated derivatives.[8][13] |
| Thermal | Dry Heat (e.g., 80-100°C) for several days | General decomposition, potential dehydrohalogenation on substituted derivatives.[13][16] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B guidelines); in solution & solid state | Photolytic cleavage, rearrangement, or polymerization.[13] |
Protocol 1: Stability-Indicating HPLC Method for 8-Hydroxyquinoline
This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of 8-hydroxyquinoline and separating it from common degradants. A C18 column is widely used, but mixed-mode columns can offer superior peak shape and retention for this class of compounds.[12][17][18]
Objective: To quantify the purity of an 8-hydroxyquinoline sample and detect potential degradation products.
1. HPLC System and Conditions:
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column. A standard C18 column can also be used.[18]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: 70% A / 30% B (Isocratic) or a shallow gradient depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm[18]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 8-hydroxyquinoline compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
Identify the main peak corresponding to 8-hydroxyquinoline.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Method Validation: For routine use, this method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure the main peak is not co-eluting with any impurities.[12]
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade an 8-hydroxyquinoline compound under controlled stress conditions to produce and identify likely degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your 8-hydroxyquinoline compound in a 1:1 acetonitrile/water mixture at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions: (Perform each in a separate, appropriately labeled vial)
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep alongside the stressed samples.
3. Sampling and Analysis:
-
Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with an equivalent amount of HCl.
-
Dilute all samples to the working concentration of your HPLC method (e.g., 0.1 mg/mL).
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify the retention times of the major degradation products. For structural elucidation, these peaks can be collected and analyzed by mass spectrometry (LC-MS).
References
- 8-Hydroxyquinoline - Santa Cruz Biotechnology.
- 8-Hydroxyquinoline (CAS NO:148-24-3) - Scimplify.
- 8-Hydroxyquinoline - SAFETY D
- Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem.
- Safety Data Sheet: 8-Hydroxyquinoline-β-D-glucuronic acid, sodium salt - Carl ROTH.
- MATERIAL SAFETY DATA SHEET 8-HYDROXYQUINOLINE - LABORT Fine Chem Pvt. Ltd.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies.
- Material Safety Data Sheet 8-Hydroxyquinoline Section 1 - The Lab Depot.
- HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies.
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI.
- Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation | Request PDF - ResearchG
- Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - MDPI.
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- 8-Hydroxyquinoline - Wikipedia.
- UV-tailored sensitivity in 8-hydroxyquinoline synaptic transistors for biomimetic regional pain receptors - preprints
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Application Notes and Protocols for the Analytical Characterization of 8-Hydroxyquinoline Citr
- Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline - Benchchem.
Sources
- 1. 8-Hydroxyquinoline (CAS NO:148-24-3) | 8-Hydroxyquinoline Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. labort.in [labort.in]
- 4. labdepotinc.com [labdepotinc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline [mdpi.com]
- 10. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 11. preprints.opticaopen.org [preprints.opticaopen.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. autechindustry.com [autechindustry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 18. sielc.com [sielc.com]
Validation & Comparative
Comparative Efficacy of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone vs. Advanced Dihydroquinolinone Derivatives in Oncology
Executive Summary & Structural Causality
The dihydroquinolinone and tetrahydroquinoline (THQ) scaffolds are highly versatile pharmacophores in oncology, capable of modulating diverse intracellular targets. 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (hereafter referred to as 8-OH-DHQE ) represents a fundamental structural motif characterized by an N-acetyl group and an 8-hydroxyl substitution[1].
From an application scientist's perspective, understanding the causality behind structural modifications is critical. In the unacetylated parent compound (8-hydroxy-1,2,3,4-tetrahydroquinoline), the secondary amine is basic, and the molecule primarily acts as a potent radical scavenger and ferroptosis inhibitor[2]. However, N-acetylation (the ethanone moiety in 8-OH-DHQE) neutralizes the basicity of the nitrogen, shifting the molecule from a basic amine to a neutral amide[1]. This increases passive membrane permeability but eliminates the nitrogen's ability to form salt bridges within kinase active sites. Consequently, 8-OH-DHQE relies heavily on its 8-hydroxyl group for target anchoring.
In contrast, advanced derivatives (such as HQO-0601, UC-RS-04, and compound 18x) utilize bulky hydrophobic groups and specific hydrogen-bonding networks to achieve nanomolar affinity for oncogenic targets like mTOR and LSD1[3][4][5]. This guide objectively compares the baseline performance of 8-OH-DHQE against these advanced derivatives.
Mechanistic Divergence & Signaling Pathways
The structural evolution from the basic 8-OH-DHQE scaffold to advanced derivatives dictates their divergent mechanisms of action in cancer cells:
-
ROS & Ferroptosis Modulation : Simple 8-hydroxy-THQ derivatives act primarily at the lipid-aqueous interface, scavenging peroxyl radicals and suppressing lipid reactive oxygen species (ROS)[2]. While protecting normal cells from ischemia, this anti-ferroptotic effect can inadvertently protect certain cancer cells, making unmodified 8-OH scaffolds highly context-dependent in oncology.
-
mTORC1/2 Inhibition : Highly functionalized amide-containing dihydroquinolinones (e.g., HQO-0601) and benzoylated THQs (e.g., UC-RS-04) pivot the bioactivity toward potent kinase inhibition. UC-RS-04 demonstrates strong binding affinities to the mTOR active site (PDB ID: 4JT6), outperforming standard drugs like Everolimus in lung cancer models[3]. HQO-0601 induces S-phase growth retardation in leukemia cells by suppressing the mTOR pathway[5].
-
Epigenetic Reprogramming : Derivatives engineered via 3D-QSAR (e.g., compound 18x) act as reversible inhibitors of Lysine-specific demethylase 1 (LSD1), blocking histone demethylation and inducing apoptosis in solid tumors[4].
Fig 1: Divergent signaling pathways modulated by dihydroquinolinone derivatives in cancer cells.
Quantitative Performance Comparison
The relationship between lipophilicity (cLogP) and cytotoxic effects is a critical determinant of efficacy. Advanced quinoline derivatives with greater octanol/water partition coefficients generally show superior IC50 values in cancer lines like HeLa and PC3 compared to partially saturated, low-cLogP THQ compounds[6].
Table 1: In Vitro Cytotoxicity and Target Affinity
| Compound | Core Scaffold | Primary Target | Primary Cancer Cell Line | IC50 / Potency | Reference Standard Comparison |
| 8-OH-DHQE | Dihydroquinolinone (Amide) | ROS/Ferroptosis | General / HepG2 | Moderate (>50 µM)* | N/A |
| HQO-0601 | Dihydroquinolinone (Amide) | mTOR | Jurkat (Leukemia) | ~0.20 µM | Superior to solid tumor efficacy |
| UC-RS-04 | Tetrahydroquinoline | mTOR | A549 (Lung) | 0.027 µM | Outperforms 5-Fluorouracil (0.28 µM) |
| Compound 18x | Tetrahydroquinoline | LSD1 | Solid Tumors | 0.54 µM | Highly potent reversible inhibitor |
*Estimated baseline cytotoxicity based on unmodified low-cLogP THQ scaffolds.
Table 2: Physicochemical Properties & Causality
| Property | 8-OH-DHQE | Advanced Derivatives (e.g., UC-RS-04) | Experimental Causality |
| Basicity (pKa) | Neutral (Amide) | Variable (Often basic amine) | N-acetylation prevents protonation at physiological pH, enhancing passive permeability but eliminating salt-bridge formation in kinase hinge regions. |
| Lipophilicity (cLogP) | Low-Moderate | High (2.23 - 4.13) | Higher cLogP in derivatives correlates with enhanced intracellular accumulation in HeLa/PC3 cells[6]. |
| H-Bonding | 8-OH (Donor), C=O (Acceptor) | Multiple (R-group dependent) | The 8-OH acts as a critical anchor for metal chelation or ROS scavenging[2], while advanced derivatives use extended networks for deep pocket binding[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, evaluating these compounds requires a Tripartite Validation Workflow . This protocol is designed as a self-validating system: it pairs a phenotypic anchor with a biochemical anchor, ensuring that observed cell death is definitively linked to the intended mechanism.
Fig 2: Tripartite self-validating workflow for evaluating dihydroquinolinone efficacy.
Step-by-Step Methodology
Phase 1: Phenotypic Screening (Cytotoxicity)
-
Seed A549 or Jurkat cells in 96-well plates at 5×103 cells/well. Incubate for 24h.
-
Treat cells with a concentration gradient (0.001 µM to 100 µM) of the test compound (e.g., 8-OH-DHQE vs. UC-RS-04).
-
Self-Validation Check : Include Everolimus (mTOR inhibitor) as a positive control[3]. If the positive control fails to yield an IC50 within expected literature ranges, reject the assay plate to prevent false negatives.
-
Add WST-8 reagent, incubate for 2h, and measure absorbance at 450 nm to calculate IC50.
Phase 2: Biochemical Target Engagement (Cell-Free)
-
Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using recombinant mTOR or LSD1 protein.
-
Incubate the enzyme with the test compound and fluorescently labeled substrate.
-
Self-Validation Check : Plot the dose-response curve to determine the Hill slope. A Hill slope significantly deviating from 1.0 indicates non-specific aggregation or assay interference (pan-assay interference compounds, PAINS), invalidating the hit.
Phase 3: Mechanistic Confirmation (Cellular)
-
Treat cells with the IC50 concentration of the validated compound for 24h.
-
Lyse cells and perform Western Blotting targeting downstream effectors (e.g., p-S6K and p-4EBP1 for mTOR inhibition)[5].
-
Self-Validation Check : Include a rescue condition (e.g., introducing a constitutively active mutant of the target). If the compound still induces cytotoxicity in the mutant rescue line, the primary mechanism of cell death is off-target, breaking the causal link.
References
-
Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ResearchGate. 3
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). 6
-
Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. 4
-
Abstract #LB-51: HQO-0601, an amide-containing 3, 4-dihydroquinolinone derivative, against human hematologic malignancies through inhibition of mammalian target of rapamycin signaling pathway. Cancer Research - AACR Journals. 5
-
Ferroptosis-IN-21 (1,2,3,4-Tetrahydroquinolin-8-ol). MedChemExpress. 2
-
1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone. Guidechem. 1
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Novel Quinoline-Based Hybrid Molecules
The relentless pursuit of more effective and safer anticancer therapeutics has led researchers to the promising field of molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with enhanced biological activity. Among these, quinoline-based hybrid molecules have emerged as a particularly potent class of compounds, demonstrating significant cytotoxic activity against a wide array of cancer cell lines. This guide offers an in-depth comparative analysis of the cytotoxic profiles of various novel quinoline-based hybrids, supported by experimental data from recent studies. We will explore their structure-activity relationships, delve into their mechanisms of action, and provide detailed protocols for the evaluation of their cytotoxic efficacy.
The Rationale for Quinoline Hybridization in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a broad spectrum of biological activities, including anticancer effects.[1][2][3] The anticancer properties of quinoline derivatives are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with critical signaling pathways essential for cancer cell proliferation and survival.[1][3][4][5] By hybridizing the quinoline moiety with other known anticancer pharmacophores, such as chalcones, sulfonamides, and various heterocyclic systems, it is possible to develop novel chemical entities with potentially synergistic or enhanced cytotoxic effects, improved selectivity, and the ability to overcome drug resistance.[6][7][8]
Comparative Cytotoxicity: A Data-Driven Analysis
The in vitro cytotoxic activity of novel quinoline-based hybrids is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of representative series of quinoline-based hybrid molecules against a panel of human cancer cell lines. It is important to exercise caution when directly comparing absolute IC50 values across different studies due to variations in experimental conditions, such as cell seeding density, incubation time, and the specific assay used. Nevertheless, these data provide valuable insights into the relative potency and cancer cell line selectivity of these compounds.
Quinoline-Chalcone Hybrids
Quinoline-chalcone hybrids have demonstrated remarkable cytotoxic potential across a range of cancer cell lines. The enone linker in the chalcone moiety is a key structural feature that contributes to their biological activity.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Quinoline-Chalcone Hybrids (9i, 9j) | A549 (Lung) | 3.91 - 5.29 | Cisplatin | 15.3 | [9] |
| K-562 (Leukemia) | 1.91 - 2.7 | Cisplatin | 2.71 | [9] | |
| Quinolyl-Thienyl Chalcones (31) | HUVEC (Endothelial) | 0.02178 | - | - | [6] |
| Quinoline-Chalcone Hybrids (63, 64) | Caco-2 (Colon) | 2.5 - 5.0 | Doxorubicin | - | [6] |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | - | - | [10] |
| HCT-116 (Colon) | 5.34 | - | - | [10] | |
| MCF-7 (Breast) | 5.21 | - | - | [10] |
Quinoline-Sulfonamide Hybrids
The incorporation of a sulfonamide moiety can enhance the anticancer activity of quinoline derivatives, often by targeting specific enzymes.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Quinazoline-Sulfonamide Hybrids (7, 17) | A549 (Lung) | 77.8 - 161.6 | Doxorubicin | <10 | [11] |
| HeLa (Cervical) | 87.6 - 91.5 | Doxorubicin | <10 | [11] | |
| LoVo (Colorectal) | - | Doxorubicin | - | [11] | |
| MDA-MB-231 (Breast) | - | Doxorubicin | - | [11] |
Other Quinoline-Based Hybrids
The versatility of the quinoline scaffold allows for its hybridization with a diverse range of heterocyclic systems, leading to compounds with unique cytotoxic profiles.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Quinoline-Pyridine Hybrids (6e, 13a, 13c) | Wi-38 (Normal Lung Fibroblast) | Low Cytotoxicity | - | - | [4] |
| NFS-60 (Myeloid Leukemia) | Potent Activity | - | - | [4] | |
| HepG-2 (Liver) | Potent Activity | - | - | [4] | |
| PC-3 (Prostate) | Potent Activity | - | - | [4] | |
| Caco-2 (Colon) | Potent Activity | - | - | [4] | |
| Quinoline-1,2,3-Triazole Glycohybrids (6c, 6d, 6f) | MCF-7 (Breast) | 108.59 - 135.95 | - | - | [12] |
| Quinoline-Amidrazone Hybrids (10d, 10g) | Lung Cancer Cell Line | 43.1 | - | - | [13] |
| Breast Cancer Cell Line | 59.1 | - | - | [13] |
Deciphering the Structure-Activity Relationship (SAR)
The cytotoxic potency of quinoline-based hybrids is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more effective anticancer agents.
Key SAR insights for quinoline-chalcone hybrids include:
-
Substituents on the Chalcone Moiety: The presence and position of electron-donating or electron-withdrawing groups on the phenyl rings of the chalcone scaffold significantly influence cytotoxic activity. For instance, electron-donating groups like methoxy (-OCH3) or methyl (-CH3) on the 2-phenyl ring of the quinoline moiety can enhance potency.[9]
-
The Quinoline Core: Modifications at various positions of the quinoline ring system can modulate the biological activity. For example, 2,4-disubstituted quinolines have shown excellent cytotoxic results through various mechanisms of action.[1]
-
The Linker: The nature of the linker connecting the quinoline and chalcone moieties can also impact activity.
For other quinoline hybrids, crucial structural features influencing their MDR-reversing activities include the quinoline nitrogen atom and a basic nitrogen atom in a side chain, such as piperazine.[14] The distance between the hydrophobic part of the molecule and the basic nitrogen atom is also a critical factor.[14]
Unraveling the Mechanisms of Action
Quinoline-based hybrid molecules exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can be advantageous in overcoming the development of drug resistance.
Induction of Apoptosis
A primary mechanism of action for many potent quinoline-based hybrids is the induction of apoptosis, or programmed cell death.[4][7] This is often achieved through the activation of caspase cascades, which are central executioners of apoptosis. For example, some quinoline-pyridine hybrids have been shown to significantly induce caspase-3/7 activation in HepG-2 cells.[4] The apoptotic potential of certain quinoline derivatives is also linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a consequence of a dysregulated cell cycle. Many quinoline-based hybrids have demonstrated the ability to arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing.[1][4] For instance, quinoline-chalcone hybrids 9i and 9j were found to induce G2/M phase cell cycle arrest in both A549 and K562 cells in a dose-dependent manner.[9]
Inhibition of Key Signaling Pathways
The aberrant activation of signaling pathways that regulate cell growth, proliferation, and survival is a hallmark of many cancers. Quinoline-based hybrids have been designed to target key enzymes within these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism and survival and is frequently hyperactivated in cancer.[3] Certain quinoline-chalcone hybrids have been shown to inhibit PI3K isoforms non-selectively.[9]
-
EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are important targets in cancer therapy. Novel quinoline-based derivatives have been developed as dual-target inhibitors of EGFR and HER-2, demonstrating potent antiproliferative action.[15]
-
Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase involved in cell survival and apoptosis. Several quinoline derivatives have been reported as potent inhibitors of Pim-1 kinase.[4][16]
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based hybrid molecule.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ijmphs.com [ijmphs.com]
Safety Operating Guide
Navigating the Aftermath: A Step-by-Step Guide to the Safe Disposal of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the integrity of your work extends beyond the benchtop. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, ensuring the safety of your team and compliance with regulatory standards.
Core Principles of Disposal: A Proactive Approach
The most effective strategy for waste management begins before an experiment is even conducted. Adhering to the principles of green chemistry can significantly reduce the volume and hazard level of waste generated.[5][6] This includes ordering the smallest necessary quantities of chemicals, keeping a detailed inventory to avoid redundant purchases, and exploring less hazardous substitutes when feasible.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone in any form, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable standard for minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption of the chemical. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles.[1][2] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use of a respirator may be necessary if there is a risk of inhaling dust or vapors.[1] | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of waste containing 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, use a separate, compatible, and clearly labeled hazardous liquid waste container.[1]
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Decontamination of Glassware and Equipment
All labware that has come into contact with 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone must be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.[1]
-
After the initial solvent rinse, wash the glassware with soap and water.
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous solid waste container.[1][10] For liquid spills, use an absorbent material to contain and collect the waste, then place it in the appropriate hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Caption: Decision workflow for the disposal of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone waste.
Final Disposal
The ultimate disposal of all hazardous waste containing 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone must be conducted through an approved and licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally responsible manner, often through high-temperature incineration.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing the foundation of trust and expertise that is paramount in the scientific community.
References
- Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Kishida Chemical Co., Ltd. (n.d.).
- Sinocure Chemical Group. (2024, October 17).
- OAE Publishing Inc. (2026, January 14).
- Thermo Fisher Scientific. (2010, September 6).
- ChemDmart. (n.d.).
- Guidechem. (n.d.). 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone.
- Fisher Scientific. (2010, September 6).
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- National Center for Biotechnology Information. (n.d.).
- University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2015, February 11).
- My Green Lab. (n.d.).
- PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone.
- DWK Life Sciences. (n.d.).
- Sterlitech. (n.d.).
- The Lab Depot. (n.d.).
- PMC. (2025, April 9). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach.
- MilliporeSigma. (n.d.). 1-(7-Iodo-3,4-dihydro-2H-quinolin-1-yl)-ethanone.
- Advanced ChemBlocks. (2026, March 2). 1-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one.
- International Journal of Pharmaceutical Sciences. (2025, March 25).
- Acros Organics. (2013, April 5). Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS.
- USP Store. (n.d.). 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one (25 mg) (3,4-dihydro-8-hydroxy-2(1H)-Quinolinone).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How To Reduce Waste in the Laboratory [mygreenlab.org]
- 9. kishida.co.jp [kishida.co.jp]
- 10. labdepotinc.com [labdepotinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
